Phyllostadimer A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H50O16 |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
4-[(2S,5S,6R)-6-[(5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26+,35-,36?,37?,38-,41+,42-/m0/s1 |
InChI Key |
LXZQSRKEZKPRBC-IZRAFGNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Phyllostadimer A: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phyllostadimer A, a novel bis-lignan, was first identified in 2003 from the stems of bamboo (Phyllostachys edulis). This compound has demonstrated significant antioxidant properties, particularly in the inhibition of lipid peroxidation. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial characterization and presents the available quantitative data on its biological activity. While its antioxidant capacity is established, further research into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.
Discovery and Natural Source
This compound was discovered as a result of a phytochemical investigation into the constituents of bamboo stems. The natural source of this compound is Phyllostachys edulis, a species of giant bamboo native to China and widely cultivated elsewhere. The discovery was first reported by Suga et al. in a 2003 article in the journal Phytochemistry.[1]
Isolation and Purification
The isolation of this compound from Phyllostachys edulis involved a multi-step extraction and chromatographic process. The following is a detailed protocol based on the original discovery.
Experimental Protocol: Isolation of this compound
-
Extraction: Dried stems of Phyllostachys edulis were ground and extracted with methanol (B129727) (MeOH). The resulting extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds including this compound, was concentrated.
-
Column Chromatography: The crude EtOAc extract was subjected to silica (B1680970) gel column chromatography. The column was eluted with a gradient of n-hexane and EtOAc, followed by a gradient of chloroform (B151607) (CHCl3) and MeOH. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Further Chromatographic Separation: Fractions containing the compounds of interest were further purified using a combination of Sephadex LH-20 column chromatography (eluted with MeOH) and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Isolation workflow for this compound.
Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis. It was identified as a bis-lignan, meaning it is composed of two linked lignan (B3055560) units.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound, which was established as C42H50O16.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were conducted to determine the connectivity of atoms and the overall structure of the molecule. These analyses revealed the presence of two distinct lignan moieties linked by a C-C bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C42H50O16 |
| Molecular Weight | 810.84 g/mol |
| CAS Number | 638203-32-4 |
Biological Activity: Antioxidant Properties
This compound has demonstrated notable antioxidant activity, specifically in its ability to inhibit lipid peroxidation.
Experimental Protocol: Liposomal Lipid Peroxidation Assay
The antioxidant activity of this compound was evaluated by measuring its ability to inhibit the peroxidation of lipids in a liposomal model system.
-
Liposome Preparation: Liposomes were prepared from phosphatidylcholine.
-
Induction of Peroxidation: Lipid peroxidation was initiated by the addition of a free radical generator.
-
Treatment: Liposomes were treated with varying concentrations of this compound.
-
Measurement of Peroxidation: The extent of lipid peroxidation was quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
Data Analysis: The concentration of this compound required to inhibit lipid peroxidation by 50% (IC50) was calculated.
Table 2: Antioxidant Activity of this compound
| Assay | IC50 Value |
| Liposomal Lipid Peroxidation Inhibition | 15 µM |
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific information in the scientific literature regarding the detailed molecular mechanisms and signaling pathways modulated by this compound. Its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to lipids. However, further research is required to determine if this compound interacts with specific cellular signaling cascades, such as the NF-κB or MAPK pathways, which are often modulated by antioxidant compounds.
Known and potential mechanisms of action for this compound.
Conclusion and Future Directions
This compound is a structurally interesting bis-lignan with confirmed antioxidant properties. Its discovery from a readily available natural source, bamboo, makes it an attractive candidate for further investigation. The immediate future research priorities should include:
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological testing.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying its antioxidant activity and exploration of its effects on key cellular signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of diseases associated with oxidative stress.
The elucidation of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutic agents.
References
Phyllostadimer A: An In-Depth Technical Guide to its Isolation from Bamboo Species and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllostadimer A, a unique bis-lignan, has been identified and isolated from the stems of Phyllostachys edulis, a species of bamboo. This compound has demonstrated notable antioxidant properties, specifically the significant inhibition of liposomal lipid peroxidation. This technical guide provides a comprehensive overview of the available information on this compound, including its isolation, chemical properties, and known biological activity. Detailed experimental protocols, derived from the primary literature, are presented to facilitate further research and drug development efforts. Additionally, potential signaling pathways that may be modulated by this compound are discussed based on the known mechanisms of action of similar antioxidant lignans (B1203133).
Introduction
Bamboo, a rapidly growing and widely distributed plant, has long been a source of various bioactive compounds. Among these, lignans have garnered significant interest due to their diverse pharmacological activities. This compound is a bis-lignan, a dimeric structure composed of two lignan (B3055560) units, which was first isolated from the stems of Phyllostachys edulis. Its discovery has opened new avenues for the exploration of bamboo as a source of novel therapeutic agents. The primary reported biological activity of this compound is its potent antioxidant effect, demonstrated by its ability to inhibit lipid peroxidation in liposomal models. This activity suggests potential applications in conditions associated with oxidative stress.
Chemical and Physical Properties of this compound
While detailed physicochemical data for this compound is limited in publicly available literature, its structural elucidation was achieved through spectroscopic analysis. As a bis-lignan, its chemical structure is characterized by the connection of two lignan monomers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | (Suga et al., 2003) |
| Compound Class | Bis-lignan | (Suga et al., 2003) |
| Source Organism | Phyllostachys edulis | (Suga et al., 2003) |
| Plant Part | Stems | (Suga et al., 2003) |
| Molecular Formula | Not explicitly stated in abstract | (Suga et al., 2003) |
| Molecular Weight | Not explicitly stated in abstract | (Suga et al., 2003) |
| Spectroscopic Data | Determined by spectral evidence | (Suga et al., 2003) |
Experimental Protocols: Isolation of this compound
The following protocol for the isolation of this compound is based on the methods described by Suga et al. (2003) in their discovery of the compound.
Plant Material
-
Stems of Phyllostachys edulis were collected and air-dried.
Extraction
-
The air-dried stems of P. edulis were chipped and then extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract was concentrated under reduced pressure to yield a crude extract.
Fractionation
-
The crude MeOH extract was suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction, which contained this compound, was subjected to further purification.
Purification
-
The EtOAc-soluble fraction was chromatographed on a silica (B1680970) gel column.
-
Elution was performed with a solvent system of n-hexane-acetone.
-
Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined.
-
Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification was carried out using high-performance liquid chromatography (HPLC) to yield pure this compound.
The Enigmatic Pathway of Phyllostadimer A: A Hypothetical Biosynthetic Blueprint
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Phyllostadimer A, a C2-symmetric bis-dihydrophenanthrene alkaloid isolated from plants of the Phyllostachys genus, presents a fascinating case study in plant secondary metabolism. To date, the precise biosynthetic pathway of this complex dimer remains unelucidated in published scientific literature. This technical guide synthesizes available information on the biosynthesis of structurally related compounds to propose a scientifically grounded, hypothetical pathway for the formation of this compound. We delve into the probable enzymatic steps, from primary metabolic precursors to the final dimeric structure, drawing parallels from established pathways of dihydrophenanthrene and alkaloid biosynthesis in the plant kingdom. This document aims to provide a foundational framework to stimulate and guide future experimental investigations into the biogenesis of this intriguing natural product.
Introduction: The Uncharted Territory of this compound Biosynthesis
This compound is a dimeric alkaloid characterized by a bis-dihydrophenanthrene core. Its discovery in Phyllostachys, a genus of bamboo, has opened avenues for phytochemical and pharmacological research. However, the intricate molecular machinery that assembles this complex molecule within the plant remains a black box. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds potential for biotechnological applications, including the possibility of pathway reconstruction in microbial hosts for sustainable production.
Given the absence of direct experimental data on the biosynthesis of this compound, this guide puts forth a hypothetical pathway based on established principles of plant natural product biosynthesis. This proposed route is constructed upon two central pillars:
-
The Phenylpropanoid Pathway as the Entry Point: The biosynthesis of the dihydrophenanthrene monomer is likely initiated from the ubiquitous phenylpropanoid pathway.
-
Oxidative Coupling as the Dimerization Mechanism: The formation of the dimeric structure is hypothesized to occur via an oxidative coupling of two dihydrophenanthrene monomers, a common strategy for the synthesis of dimeric alkaloids and other phenolic compounds in plants.[1][2][3]
Proposed Biosynthetic Pathway of the Dihydrophenanthrene Monomer
The journey to this compound likely begins with the synthesis of a dihydrophenanthrene monomer. Drawing parallels with the known biosynthesis of dihydrophenanthrenes in orchids, a plausible pathway is outlined below.
From Phenylalanine to Bibenzyl Precursors
The pathway commences with the aromatic amino acid L-phenylalanine, a primary product of the shikimate pathway.
-
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.
-
Activation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chain Elongation: A Bibenzyl Synthase (BBS) , a type III polyketide synthase, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by cyclization and decarboxylation to yield a bibenzyl precursor, such as 3,5-dihydroxybibenzyl.
Cyclization to the Dihydrophenanthrene Core
The bibenzyl intermediate is then proposed to undergo an intramolecular oxidative cyclization to form the characteristic tricyclic dihydrophenanthrene skeleton. This step is likely catalyzed by a specific cytochrome P450 monooxygenase . The precise nature of the dihydrophenanthrene monomer of this compound would depend on the specific hydroxylation and methylation patterns established on the bibenzyl precursor.
The Dimerization Step: A Tale of Oxidative Coupling
The hallmark of this compound is its dimeric nature. The prevailing hypothesis for the formation of such dimeric natural products is through an enzyme-mediated oxidative coupling of two monomeric precursors.[1][2][3]
It is proposed that a laccase or a peroxidase enzyme catalyzes the one-electron oxidation of the phenolic hydroxyl groups on two molecules of the dihydrophenanthrene monomer. This generates resonance-stabilized phenoxyl radicals. The regioselective coupling of these radicals would then lead to the formation of the C-C bond that links the two monomeric units, yielding the C2-symmetric structure of this compound.
Hypothetical Quantitative Data
In the absence of experimental data for this compound, the following table presents hypothetical quantitative parameters for the key proposed enzymes, based on typical values observed for similar enzyme classes in plant secondary metabolism. This table is intended for illustrative purposes to guide future experimental design.
| Enzyme (Hypothetical) | Substrate(s) | Product(s) | Optimal pH | Optimal Temp (°C) | Km (µM) | Vmax (nmol/s/mg protein) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic Acid | 8.5 - 9.5 | 30 - 40 | 50 - 200 | 10 - 50 |
| Bibenzyl Synthase (BBS) | p-Coumaroyl-CoA, Malonyl-CoA | 3,5-Dihydroxybibenzyl | 7.0 - 8.0 | 25 - 35 | 10 - 50 | 1 - 10 |
| Dihydrophenanthrene Synthase (CYP450) | 3,5-Dihydroxybibenzyl | Dihydrophenanthrene monomer | 7.0 - 7.5 | 25 - 30 | 5 - 30 | 0.1 - 1 |
| Laccase/Peroxidase | Dihydrophenanthrene monomer | This compound | 5.0 - 6.5 | 20 - 30 | 20 - 100 | 5 - 20 |
Proposed Experimental Protocols
To validate the hypothetical pathway, a series of experiments would be required. Below are detailed methodologies for key experiments.
Isotope Labeling Studies
Objective: To trace the incorporation of primary metabolites into this compound.
Protocol:
-
Precursor Administration: Administer stable isotope-labeled precursors (e.g., 13C-L-phenylalanine, 13C-cinnamic acid) to Phyllostachys plantlets or cell suspension cultures.
-
Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.
-
Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.
-
Purification: Isolate this compound using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the pathway.
Protocol:
-
Protein Extraction: Extract total protein from Phyllostachys tissues suspected of producing this compound (e.g., young shoots, roots).
-
Enzyme Assay (PAL): Incubate the protein extract with L-phenylalanine and monitor the formation of cinnamic acid spectrophotometrically or by HPLC.
-
Enzyme Assay (BBS): Incubate the protein extract with p-coumaroyl-CoA and malonyl-CoA and analyze for the formation of the bibenzyl product by HPLC or LC-MS.
-
Enzyme Assay (Oxidative Coupling): Incubate a purified dihydrophenanthrene monomer (if available, or a closely related synthetic analogue) with the protein extract in the presence of an oxidizing agent (e.g., H2O2 for peroxidases) and monitor for the formation of dimeric products by LC-MS.
Transcriptome Analysis
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Protocol:
-
RNA Extraction: Extract total RNA from Phyllostachys tissues at different developmental stages or under different environmental conditions (to potentially induce pathway gene expression).
-
RNA Sequencing: Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome profile.
-
Bioinformatic Analysis: Identify transcripts that are co-expressed with known phenylpropanoid pathway genes and show homology to known PALs, type III PKSs, cytochrome P450s, and laccases/peroxidases.
-
Gene Cloning and Functional Characterization: Clone the full-length cDNA of candidate genes and express the recombinant proteins in a suitable host (e.g., E. coli, yeast) to verify their enzymatic activity.
Visualizing the Hypothetical Pathway and Experimental Logic
To provide a clear visual representation of the proposed concepts, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Logical workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Outlook
The biosynthesis of this compound remains an intriguing puzzle in the field of plant natural product chemistry. The hypothetical pathway presented in this guide, involving the phenylpropanoid pathway, bibenzyl intermediates, and oxidative dimerization, provides a robust framework for initiating experimental investigations. Future research, employing a combination of isotopic labeling, enzymology, and transcriptomics, will be crucial to unravel the precise molecular steps and the genetic basis of this compound formation in Phyllostachys. Elucidation of this pathway will not only deepen our understanding of plant metabolic diversity but also pave the way for the biotechnological production of this and potentially novel dimeric alkaloids.
References
Phyllostadimer A: A Technical Guide to Its Core Attributes and Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a complex bis-lignan, has been identified as a potent natural antioxidant. Isolated from the stems of bamboo (Phyllostadys edulis), this compound has demonstrated significant capabilities in mitigating oxidative stress, particularly through the inhibition of lipid peroxidation. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, quantitative antioxidant activity, and the experimental methodologies used for its assessment. Furthermore, this document elucidates the potential mechanism of action by exploring relevant cellular signaling pathways targeted by lignans (B1203133).
Core Data Presentation
The primary quantitative data available for this compound is summarized in the table below, providing a clear reference for its chemical and biological properties.
| Parameter | Value | Reference |
| CAS Number | 638203-32-4 | [1][2][3] |
| Molecular Formula | C₄₂H₅₀O₁₆ | [1][2][4] |
| Molecular Weight | 810.84 g/mol | |
| Biological Activity | Antioxidant, Inhibition of lipid peroxidation | [2] |
| IC₅₀ (Antioxidant Activity) | 15 mM |
Experimental Protocols
Isolation and a Representative Liposomal Lipid Peroxidation Inhibition Assay
While the precise experimental protocol from the original isolation study by Suga et al. (2003) is not fully detailed in available public literature, a representative methodology for a liposomal lipid peroxidation inhibition assay, commonly employed for evaluating antioxidant efficacy, is provided below. This protocol is based on standard spectrophotometric methods used in the field.
Objective: To determine the ability of this compound to inhibit the peroxidation of lipids in a liposomal model system.
Materials:
-
This compound
-
Phosphatidylcholine (from egg yolk)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a free radical initiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Liposome (B1194612) Preparation:
-
A solution of phosphatidylcholine in chloroform (B151607) is prepared.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is hydrated with PBS buffer to form a multilamellar vesicle suspension.
-
The suspension is sonicated or extruded to produce small unilamellar vesicles (liposomes).
-
-
Peroxidation Inhibition Assay:
-
The liposome suspension is incubated with various concentrations of this compound.
-
A control group without this compound and a blank group without the peroxidation initiator are also prepared.
-
Lipid peroxidation is initiated by the addition of AAPH.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement of Lipid Peroxidation (TBARS Assay):
-
The reaction is stopped by the addition of a solution containing TCA and BHT.
-
TBA solution is added to the mixture.
-
The mixture is heated at 95°C for 30-60 minutes to allow the formation of a colored adduct between malondialdehyde (MDA, a secondary product of lipid peroxidation) and TBA.
-
After cooling, the samples are centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of this compound required to inhibit 50% of lipid peroxidation, is determined from a dose-response curve.
-
Signaling Pathway and Mechanism of Action
While specific signaling pathways directly modulated by this compound have not been explicitly elucidated in the literature, the antioxidant activity of lignans as a class of compounds is known to involve the modulation of key cellular defense mechanisms. A primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway .
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like lignans, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[5][6]
The ability of this compound to inhibit lipid peroxidation strongly suggests its role as a scavenger of free radicals, a hallmark of antioxidant compounds that can activate the Nrf2 pathway.
Caption: Nrf2-Keap1 Signaling Pathway Activation by Antioxidants like Lignans.
Experimental Workflow for Assessing Antioxidant Activity
The logical flow of experiments to characterize the antioxidant potential of a compound like this compound is depicted below. This workflow begins with the initial screening of activity and can progress to more detailed mechanistic studies.
Caption: Experimental Workflow for Antioxidant Activity Assessment.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS:638203-32-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. abmole.com [abmole.com]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Phyllostadimer A: A Technical Guide to Its Biological Activities Beyond Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a naturally occurring bis-lignan, is primarily found in plants of the Phyllanthus genus. While the antioxidant properties of Phyllanthus species are well-documented, emerging research has begun to shed light on the broader therapeutic potential of its constituent compounds. This technical guide focuses on the biological activities of this compound that extend beyond its antioxidant capacity, with a particular emphasis on its anti-inflammatory and anticancer effects. As direct research on this compound is limited, this guide will draw upon the significant body of evidence available for its monomeric precursor, phyllanthin (B192089), to infer and describe its potential mechanisms of action and biological effects.
Anti-inflammatory Activity
This compound is proposed to exert significant anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the inflammatory response. The available evidence, largely derived from studies on its monomer phyllanthin, points towards a multi-targeted approach to inflammation control.
Inhibition of Pro-inflammatory Mediators
Phyllanthin has been shown to inhibit the production of several key pro-inflammatory mediators. This includes a significant reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. Furthermore, it has been observed to decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a dose-dependent manner.
| Pro-inflammatory Mediator | Inhibitory Effect of Phyllanthin | Reference Cell Line |
| Prostaglandin E2 (PGE2) | Significant suppression | U937 macrophages |
| Cyclooxygenase-2 (COX-2) | Downregulation of protein and gene expression | U937 macrophages |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release and mRNA expression | U937 macrophages |
| Interleukin-1 beta (IL-1β) | Inhibition of release and mRNA expression | U937 macrophages |
Modulation of Key Signaling Pathways
The anti-inflammatory effects of phyllanthin, and by extension this compound, are attributed to its ability to interfere with major inflammatory signaling cascades.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Phyllanthin has been demonstrated to inhibit the activation of NF-κB in LPS-stimulated macrophages. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By keeping IκBα intact, phyllanthin effectively blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes.[1]
dot
Caption: this compound inhibits the NF-κB signaling pathway.
2. MAPK Signaling Pathway:
Mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, are crucial for transducing inflammatory signals. Phyllanthin has been shown to suppress the phosphorylation and activation of these key MAPK proteins in response to inflammatory stimuli.[1] This inhibition further contributes to the downregulation of pro-inflammatory gene expression.
dot
Caption: this compound inhibits the MAPK signaling pathway.
3. PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important regulator of inflammation. Phyllanthin has been found to inhibit the phosphorylation and activation of Akt in a concentration-dependent manner.[1] By targeting this pathway, this compound may further dampen the inflammatory response.
dot
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Anticancer Activity
Lignans (B1203133) isolated from Phyllanthus species, including phyllanthin, have demonstrated promising anticancer properties. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Cytotoxic Effects on Cancer Cell Lines
Studies on phyllanthin have reported dose-dependent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific cell line and the duration of exposure.
| Cancer Cell Line | Cell Type | IC50 of Phyllanthin (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 32.51 ± 0.95 | [2] |
| MDA-MB-231 | Breast Cancer | 32.2 ± 1.17 | [2] |
| HeLa | Cervical Cancer | Moderately active | [3] |
| SMMC-7721 | Hepatic Cancer | Significant activity | [4] |
| HCT116 | Colon Cancer | Apoptosis induction | [3] |
It is important to note that direct IC50 values for this compound are not yet available in the public domain. The data presented here for phyllanthin suggests that this compound is a promising candidate for further investigation as an anticancer agent.
Potential Mechanisms of Anticancer Action
The anticancer activity of phyllanthin is believed to be multifactorial, involving the induction of apoptosis through caspase-dependent pathways.[3] Research suggests that lignans from Phyllanthus amarus can activate p53 and p21 in response to DNA damage, leading to cell cycle arrest and apoptosis.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activities discussed. These should be adapted and optimized for specific experimental conditions.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on NF-κB activation.
dot
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control for a specified pre-incubation period.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α to the cell culture medium.
-
Cell Lysis: After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
dot
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The available scientific evidence, primarily from studies on its monomer phyllanthin, strongly suggests that this compound possesses significant anti-inflammatory and anticancer activities that extend beyond its antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt makes it a compelling candidate for further investigation in the context of inflammatory diseases and cancer.
Future research should focus on a number of key areas:
-
Direct Biological Evaluation of this compound: It is imperative to conduct studies that directly assess the anti-inflammatory and anticancer activities of purified this compound to determine its specific IC50 values and confirm the mechanisms of action inferred from phyllanthin.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related lignans will provide valuable insights for the design of more potent and selective therapeutic agents.
References
Phyllostadimer A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A is a naturally occurring bis-lignan compound isolated from the stems of bamboo (Phyllostachys edulis)[1][2]. It is characterized by a unique structure where two lignan (B3055560) units are directly connected by a carbon-carbon bond[1][2]. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications based on available preclinical data. The primary biological activity identified for this compound is its antioxidant property, specifically its ability to inhibit lipid peroxidation[1][2][3]. This document summarizes the quantitative data, outlines a representative experimental protocol for assessing its antioxidant activity, and visualizes its mechanism of action through a signaling pathway diagram.
Quantitative Data
The primary quantitative data available for this compound pertains to its antioxidant activity.
Table 1: In Vitro Antioxidant Activity of this compound
| Biological Activity | Assay | Test System | Endpoint | Result | Reference |
| Antioxidant | Lipid Peroxidation Inhibition | Liposomes | IC50 | 15 µM | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological process.
Experimental Protocols
The following is a representative experimental protocol for an in vitro lipid peroxidation assay, which can be used to evaluate the antioxidant activity of compounds like this compound. This protocol is based on standard laboratory methods, as the specific details of the experiment that yielded the IC50 value for this compound are not fully detailed in the available literature.
Protocol: Liposomal Lipid Peroxidation Inhibition Assay
1. Objective: To determine the ability of this compound to inhibit lipid peroxidation in a liposomal model system.
2. Materials:
-
This compound
-
Phosphatidylcholine (from egg yolk)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a free radical initiator
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrophotometer
3. Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve phosphatidylcholine in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles.
-
Sonicate the vesicle suspension to create small unilamellar vesicles (liposomes).
-
-
Lipid Peroxidation Induction and Inhibition:
-
Prepare different concentrations of this compound in a suitable solvent.
-
In separate test tubes, add the liposome suspension.
-
Add varying concentrations of this compound to the respective test tubes. Include a control group with no this compound.
-
Initiate lipid peroxidation by adding AAPH to all tubes.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-2 hours).
-
-
Measurement of Lipid Peroxidation (TBARS Assay):
-
Stop the reaction by adding a solution of TCA.
-
Add TBA solution to each tube.
-
Heat the tubes in a boiling water bath for 15-20 minutes to allow for the formation of the thiobarbituric acid reactive substances (TBARS) adduct, which has a pink color.
-
Cool the tubes to room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of lipid peroxidation for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound's therapeutic potential lies in its antioxidant activity, which involves the scavenging of free radicals and the inhibition of lipid peroxidation[1][3]. This action helps to mitigate oxidative stress, a key pathological process in numerous diseases.
Caption: Antioxidant mechanism of this compound in inhibiting oxidative stress.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a natural product like this compound for its therapeutic potential.
Caption: Preclinical research workflow for evaluating this compound.
Discussion and Future Directions
The current body of research on this compound points towards its potential as an antioxidant. The inhibition of lipid peroxidation is a significant finding, as this process is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
However, the therapeutic applications of this compound remain largely unexplored. Future research should focus on:
-
Expanding In Vitro Studies: Investigating other potential biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects, using a broader range of cell-based assays.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in relevant animal models of diseases associated with oxidative stress.
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in a biological system.
-
Mechanism of Action: Delving deeper into the molecular targets and signaling pathways modulated by this compound beyond its direct antioxidant effects.
This compound is a promising natural product with demonstrated antioxidant activity. While its full therapeutic potential is yet to be elucidated, its ability to inhibit lipid peroxidation provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this unique bis-lignan. Further rigorous preclinical studies are warranted to translate the initial findings into potential clinical benefits.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllostadimer A is a naturally occurring bis-lignan compound isolated from the stems of bamboo, Phyllostachys edulis.[1] First identified and characterized in 2003, this polyphenolic compound has demonstrated significant antioxidant properties, particularly in the inhibition of lipid peroxidation.[1][2] This technical guide provides a comprehensive review of this compound, including its chemical structure, isolation, and biological activity. Detailed experimental protocols for key assays, quantitative data, and a discussion of related compounds are presented to facilitate further research and development in this area.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for a variety of biological activities, including antioxidant effects. This compound, a unique dimeric lignan (B3055560), was discovered during phytochemical investigations of bamboo, a plant with a long history of use in traditional medicine.[3] This guide will delve into the scientific literature surrounding this compound, offering a detailed resource for researchers interested in its potential therapeutic applications.
Chemical Structure and Properties
This compound is a complex bis-lignan where two lignan units are directly connected by a carbon-carbon bond.[1] Its structure was elucidated using extensive spectral evidence, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Formula: C₄₂H₅₀O₁₆[2]
Molecular Weight: 810.84 g/mol [2]
SMILES Notation: OC(C1=CC(OC)=C(O)C=C1)[C@@]2([H])OC--INVALID-LINK----INVALID-LINK--=C(O)C(OC)=C4)OC--INVALID-LINK--=C(O)C=C5)O)([H])OC3)([H])--INVALID-LINK--=C(O)C(OC)=C6)OC2[2]
Isolation of this compound
The following protocol is based on the methodology described in the initial discovery of this compound.
Extraction
-
Air-dried stems of Phyllostachys edulis are chipped and then extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification
-
The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing methanol in chloroform (B151607) (CHCl₃).
-
Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
-
Final purification is achieved by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its antioxidant effect, specifically the inhibition of lipid peroxidation.
| Compound | Biological Activity | Assay | IC₅₀ | Reference |
| This compound | Antioxidant | Inhibition of Liposomal Lipid Peroxidation | 15 µM | [2] |
| Phyllostadimer B | Antioxidant | Inhibition of Liposomal Lipid Peroxidation | - | [1] |
| α-Tocopherol (Control) | Antioxidant | Inhibition of Liposomal Lipid Peroxidation | - | [1] |
Note: The original publication states this compound significantly inhibited lipid peroxidation but provides the IC50 value of 15 µM in a secondary source. Further details on the activity of Phyllostadimer B and the control were not quantitatively specified in the abstract.
Experimental Protocol: Inhibition of Liposomal Lipid Peroxidation
The following is a generalized protocol for assessing the inhibition of lipid peroxidation, as would be relevant for evaluating this compound.
-
Preparation of Liposomes: Prepare a suspension of phosphatidylcholine in a suitable buffer (e.g., Tris-HCl).
-
Induction of Peroxidation: Induce lipid peroxidation using an initiator such as 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN).
-
Incubation: Incubate the liposome (B1194612) suspension with the initiator and various concentrations of this compound (or a control compound like α-tocopherol) at a controlled temperature (e.g., 37°C).
-
Measurement of Peroxidation: At specific time points, measure the extent of lipid peroxidation. A common method is the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Calculation of Inhibition: Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound compared to a control without the inhibitor.
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the public domain detailing the signaling pathways modulated by this compound. Its antioxidant activity is likely due to its polyphenolic structure, which can scavenge free radicals and chelate pro-oxidant metal ions. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling cascades.
Related Compounds
The initial study on this compound also reported the isolation of Phyllostadimer B , another bis-lignan from Phyllostachys edulis.[1] The detailed structure and specific quantitative activity of Phyllostadimer B were not fully elaborated in the initial publication's abstract. Further investigation into the full text would be necessary to provide a comparative analysis. The study also mentioned the isolation of 14 other known compounds from the same bamboo source.[1]
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant activity. This guide has summarized the current knowledge regarding its chemical properties, isolation, and biological evaluation. Significant gaps in the literature remain, particularly concerning its mechanism of action, potential effects on cellular signaling pathways, and its broader pharmacological profile.
Future research should focus on:
-
Total synthesis of this compound to enable further biological studies.
-
In-depth investigation of its mechanism of action beyond radical scavenging.
-
Screening for other biological activities (e.g., anti-inflammatory, anti-cancer).
-
Structure-activity relationship (SAR) studies of synthetic analogs.
These efforts will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
Phyllostadimer A: A Technical Guide to its Role in Lipid Peroxidation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phyllostadimer A, a bis-lignan compound with demonstrated potent antioxidant properties, specifically its role in the inhibition of lipid peroxidation. This document consolidates the available scientific data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the fields of antioxidant science and therapeutics.
Introduction to Lipid Peroxidation
Lipid peroxidation is a detrimental oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This chain reaction is often initiated by reactive oxygen species (ROS) and results in the formation of lipid peroxyl radicals and hydroperoxides[1]. These products can compromise membrane integrity, leading to cellular dysfunction and the generation of cytotoxic secondary products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE)[1]. Uncontrolled lipid peroxidation is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders, making its inhibition a critical therapeutic target.
This compound: A Novel Bis-Lignan Antioxidant
This compound is a naturally occurring bis-lignan, a class of polyphenolic compounds formed from the dimerization of phenylpropanoid precursors. It has been isolated from the stems of bamboo, Phyllostachys edulis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by two lignan (B3055560) units connected by a carbon-carbon bond. Its molecular formula is C42H50O16, and it has a molecular weight of 810.84 g/mol . The presence of multiple hydroxyl groups on its aromatic rings is believed to contribute significantly to its antioxidant activity.
Quantitative Analysis of Lipid Peroxidation Inhibition
This compound has been shown to be a potent inhibitor of lipid peroxidation. The primary quantitative data available is its half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | IC50 Value | Source |
| This compound | Liposomal Lipid Peroxidation Inhibition | 15 µM | Suga A, et al. (2003) |
Mechanism of Action in Lipid Peroxidation Inhibition
While the precise signaling pathways modulated by this compound have not been extensively elucidated, the antioxidant mechanism of lignans (B1203133), in general, involves several key actions. Lignans are known to act as potent radical scavengers, donating a hydrogen atom from their phenolic hydroxyl groups to neutralize lipid peroxyl radicals, thereby terminating the peroxidation chain reaction.
Furthermore, emerging research on various lignans suggests they may exert their protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Proposed Signaling Pathway for Lignan-Mediated Antioxidant Defense
The following diagram illustrates a plausible signaling pathway through which lignans like this compound may mitigate oxidative stress and inhibit lipid peroxidation.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]
Phyllostadimer A: A Technical Guide to its Polyphenolic Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllostadimer A, a complex bis-lignan polyphenol isolated from bamboo (Phyllostachys edulis), has emerged as a compound of significant scientific interest due to its potent biological activities.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological functions of this compound. It details the experimental protocols for its isolation and structural elucidation and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of its molecular structure, a general experimental workflow for its characterization, and a depiction of its proposed antioxidant mechanism of action to facilitate a deeper understanding for research and development applications.
Chemical Structure and Properties
This compound is distinguished by its unique structure, consisting of two lignan (B3055560) units linked by a direct carbon-carbon bond.[1][2][3] This dimerization results in a complex polyphenolic architecture that is fundamental to its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | 4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol[1] |
| Molecular Formula | C₄₂H₅₀O₁₆[4][5] |
| Molecular Weight | 810.86 g/mol [5] |
| CAS Number | 638203-32-4[4] |
| Physical Description | Amorphous Powder[5] |
| Melting Point | 117-119 °C[5] |
| Optical Rotation | [α]D = -4.0º (c = 1.0, CHCl₃)[5] |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]
Table 2: Key Spectroscopic Data for this compound
| Technique | Parameter | Value |
| ¹H NMR (500 MHz, CDCl₃) | Aromatic Protons | δ 6.85 ppm[1] |
| Methyleneoxy Groups | δ 4.15 ppm[1] | |
| HPLC-DAD | Retention Time | 12.3 minutes (C18 column, 40% acetonitrile)[1] |
| UV-Vis λₘₐₓ | 280 nm[1] |
Biological Activity
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most prominent.
Antioxidant Activity
The primary and most studied biological function of this compound is its potent antioxidant capacity. It has been demonstrated to be a significant inhibitor of liposomal lipid peroxidation, a key process in cellular damage induced by oxidative stress.[1][2][3][6][7] The compound's efficacy in this regard is notably high.
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ Value | Reference Compound | Reference IC₅₀ |
| ADP/Fe²⁺-induced liposomal lipid peroxidation inhibition | 15 µM[5][8] | Vitamin E | 235 µM[5] |
The proposed mechanism for its antioxidant action involves the scavenging of free radicals and reactive oxygen species, thereby preventing the oxidative degradation of lipids within cell membranes.[1] This is thought to be achieved through the upregulation of antioxidant enzymes and the downregulation of pro-oxidant enzymes.[1]
Caption: Proposed antioxidant mechanism of this compound.
Anti-inflammatory and Antimicrobial Activities
In addition to its antioxidant effects, in vivo studies on animal models have indicated that this compound can reduce inflammation markers.[1] Furthermore, it has demonstrated antimicrobial activity against certain oral bacteria.
Table 4: Antimicrobial Activity of this compound
| Target Organism | Minimum Inhibitory Concentration (MIC) |
| Streptococcus mutans | 300 µg/mL[2] |
| Streptococcus sobrinus | 567 µg/mL[2] |
Experimental Protocols
Isolation and Purification of this compound
The standard method for obtaining this compound from its natural source involves a multi-step extraction and purification process.
Experimental Workflow:
-
Extraction: The dried and powdered stems of Phyllostachys edulis are subjected to solvent extraction, typically using ethanol (B145695) or methanol, to create a crude extract.[1]
-
Fractionation: The crude extract is then fractionated using column chromatography to separate compounds based on their polarity.[1]
-
Purification: The fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The definitive structure of the purified this compound is confirmed through a combination of spectroscopic techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of each proton and carbon atom, providing detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of antioxidant and anti-inflammatory applications. Its complex polyphenolic structure is key to its potent biological activities. The detailed chemical and biological data, along with the established experimental protocols presented in this guide, provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its clinical applications.
References
- 1. This compound|Natural Bis-Lignan|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemfaces.com [chemfaces.com]
- 5. epdf.pub [epdf.pub]
- 6. researchgate.net [researchgate.net]
- 7. Tokushima University / Educator and Researcher Directory --- Takaishi, Yoshihisa [pub2.db.tokushima-u.ac.jp]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Phyllostadimer A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A is a phenylbutenoid dimer with potential biological activities that are of interest to the scientific and drug development communities. While the total synthesis of optically active phenylbutenoid dimers has been described, a standardized protocol for the extraction and purification of this compound from natural sources, such as Phyllostachys edulis, is not extensively detailed in publicly available literature.[1] This document provides a comprehensive, generalized protocol for the extraction and purification of this compound, based on established methodologies for similar compounds, particularly flavonoids, isolated from Phyllostachys edulis.[2] Additionally, it outlines a potential signaling pathway that may be influenced by compounds of this nature.
Data Summary
The following table summarizes representative quantitative data from the purification of total flavonoids from Phyllostachys edulis residues using macroporous resin, which serves as a benchmark for the expected efficiency of such a process. It is important to note that these values are for a class of compounds and would need to be specifically determined for this compound.
| Parameter | Value | Reference |
| Initial Flavonoid Content | 1.39% | [2] |
| Final Flavonoid Content | 37.34% | [2] |
| Flavonoid Recovery | 83.21% | [2] |
| Adsorption Resin | HPD-500 | [2] |
| Elution Solvent | 70% Ethanol (B145695) | [2] |
Experimental Protocols
This section details a generalized methodology for the extraction and purification of this compound from Phyllostachys edulis.
1. Sample Preparation
-
Source Material: Fresh or dried culms and leaves of Phyllostachys edulis.
-
Grinding: The plant material should be thoroughly washed, dried, and then ground into a fine powder (40-60 mesh size) using a knife mill.[3]
-
Storage: The powdered material should be stored in a cool, dry place to prevent degradation of the target compounds.
2. Extraction
-
Solvent: A solution of 55% ethanol in water is a suitable solvent for the initial extraction of flavonoids and similar compounds from Phyllostachys species.[2]
-
Procedure:
-
Mix the powdered plant material with the 55% ethanol solution at a solid-liquid ratio of 1:25 (g/mL).[2]
-
Heat the mixture in a water bath at 70°C for 40 minutes with constant stirring.[2]
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate to approximately one-quarter of its original volume using a rotary evaporator.[2]
-
To remove fat-soluble impurities, perform a liquid-liquid extraction of the concentrated solution with petroleum ether.[2]
-
The resulting aqueous phase, containing the crude extract of this compound, is then lyophilized to obtain a dry powder.[2]
-
3. Purification by Macroporous Resin Column Chromatography
-
Resin Selection: HPD-500 macroporous resin has shown good performance for the adsorption and desorption of flavonoids from Phyllostachys edulis.[2]
-
Column Preparation: Pack a glass column with the HPD-500 resin and equilibrate it with deionized water.
-
Adsorption:
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution:
-
Elute the adsorbed compounds, including this compound, from the resin using 5 bed volumes of 70% ethanol at a flow rate of 2 BV/h.[2]
-
Collect the eluate fractions.
-
-
Concentration: Concentrate the collected fractions containing the purified compound using a rotary evaporator and then lyophilize to obtain the purified powder.
4. High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
For higher purity, the enriched fraction from the macroporous resin chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of methanol (B129727) and water (with a small amount of formic acid for better peak shape) is a common mobile phase system. The exact gradient program would need to be optimized for the best separation of this compound.
-
Detection: A UV detector, set at a wavelength determined by the UV absorbance maximum of this compound, is used to monitor the elution of the compound.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Final Product: The collected fractions are combined and the solvent is removed to yield highly purified this compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Potential Modulation of the PI3K/AKT Signaling Pathway.
References
- 1. Synthesis and biological activity of optically active phenylbutenoid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient purification of flavonoids from bamboo shoot residues of Phyllostachys edulis by macroporous resin and their hypoglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Synthesis of Phyllostadimer A Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a novel bis-lignan isolated from the stems of bamboo (Phyllostachys edulis), has garnered interest for its notable antioxidant properties. Specifically, it has demonstrated significant inhibition of liposomal lipid peroxidation.[1][2] The complex dimeric structure of this compound, featuring two furofuran lignan (B3055560) units linked by a direct carbon-carbon bond, presents a challenging and intriguing target for synthetic chemists. The development of synthetic routes to this compound and its analogs is crucial for exploring its therapeutic potential, understanding its mechanism of action, and conducting structure-activity relationship (SAR) studies.
These application notes provide a comprehensive overview of proposed synthetic strategies for this compound analogs, detailed experimental protocols for key reactions, and structured data for comparative analysis. The methodologies are based on established principles in lignan synthesis, particularly the biomimetic oxidative coupling of monolignol precursors.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic strategy for this compound (1) is outlined below. The central C-C bond connecting the two lignan moieties suggests a late-stage intermolecular coupling of two identical furofuran lignan monomers (2). Each monomer can be disconnected at the furofuran core, leading back to a key intermediate, which in turn can be derived from the oxidative dimerization of a suitable monolignol precursor, such as a substituted coniferyl alcohol derivative (3).
Caption: Retrosynthetic analysis of this compound.
Synthesis of Monolignol Precursors
The synthesis of various monolignol precursors is the initial step in the preparation of this compound analogs. By modifying the substituents on the aromatic ring of the monolignol, a diverse library of analogs can be generated. A general synthetic scheme starting from commercially available substituted phenols is described below.
Experimental Protocol: Synthesis of a Generic Monolignol Precursor
-
Protection of Phenolic Hydroxyl Group:
-
To a solution of the starting phenol (B47542) (1.0 eq) in dry acetone (B3395972), add potassium carbonate (1.5 eq).
-
Add benzyl (B1604629) bromide (1.2 eq) dropwise and reflux the mixture for 12 hours.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the O-benzylated phenol.
-
-
Vilsmeier-Haack Formylation:
-
To a solution of the O-benzylated phenol (1.0 eq) in dry DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the corresponding benzaldehyde (B42025).
-
-
Wittig-Horner-Emmons Reaction:
-
To a suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture for 30 minutes, then add a solution of the benzaldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the ethyl cinnamate (B1238496) derivative.
-
-
Reduction to Cinnamyl Alcohol:
-
To a solution of the ethyl cinnamate derivative (1.0 eq) in dry THF at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (2.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction carefully with methanol, followed by the addition of Rochelle's salt solution.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to give the monolignol precursor.
-
Biomimetic Oxidative Coupling for Furofuran Lignan Synthesis
The core furofuran structure of the lignan monomer can be synthesized through a biomimetic oxidative coupling of the monolignol precursor. This reaction is often mediated by enzymes like laccase or peroxidase, or by chemical oxidants such as ferric chloride or silver oxide.[3] The stereochemical outcome of this reaction is critical and can often be influenced by the reaction conditions and the use of chiral templates or catalysts.
Caption: Proposed workflow for furofuran lignan synthesis.
Experimental Protocol: Laccase-Mediated Oxidative Coupling
-
Reaction Setup:
-
Prepare a phosphate (B84403) buffer solution (pH 5.0).
-
Dissolve the monolignol precursor (1.0 eq) in a minimal amount of acetone and add it to the buffer solution with vigorous stirring.
-
Add laccase from Trametes versicolor (10 U/mg) to the reaction mixture.
-
Bubble oxygen through the solution and stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the furofuran lignan monomer. The diastereoselectivity of the reaction should be assessed at this stage using NMR spectroscopy.
-
Intermolecular Coupling for Bis-Lignan Formation
The final step in the proposed synthesis of this compound analogs is the intermolecular C-C bond formation between two furofuran lignan monomers. This can be envisioned to proceed through a further oxidative coupling reaction, potentially using a stronger oxidant or a metal-catalyzed cross-coupling reaction.
Experimental Protocol: Proposed Intermolecular Oxidative Coupling
-
Reaction Setup:
-
Dissolve the furofuran lignan monomer (2.0 eq) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.
-
Add a strong oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1 eq) or a metal catalyst such as palladium(II) acetate with a suitable ligand.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
-
Deprotection:
-
Following the coupling reaction, remove the benzyl protecting groups via catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere.
-
-
Purification:
-
After deprotection, purify the final this compound analog by preparative HPLC to obtain the desired product.
-
Data Presentation
The following tables summarize hypothetical but expected data for the synthesis of a small library of this compound analogs with varying substitution patterns on the aromatic rings.
Table 1: Synthesis of Monolignol Precursors
| Entry | R1 | R2 | R3 | Starting Phenol | Yield (%) |
| 1 | OMe | H | H | Guaiacol | 65 |
| 2 | OMe | OMe | H | Syringol | 72 |
| 3 | H | H | H | Phenol | 70 |
| 4 | OMe | F | H | 2-Fluoro-6-methoxyphenol | 60 |
Table 2: Synthesis of Furofuran Lignan Monomers
| Entry | Monolignol Precursor (from Table 1) | Oxidant | Diastereomeric Ratio (exo,exo : exo,endo) | Yield (%) |
| 1 | Entry 1 | Laccase/O2 | 5:1 | 45 |
| 2 | Entry 2 | Laccase/O2 | 8:1 | 55 |
| 3 | Entry 3 | FeCl3 | 3:1 | 40 |
| 4 | Entry 4 | Ag2O | 6:1 | 50 |
Table 3: Synthesis of this compound Analogs
| Entry | Furofuran Monomer (from Table 2) | Coupling Method | Final Analog | Yield (%) |
| 1 | Entry 1 | DDQ | Analog A (R1=OMe, R2=H, R3=H) | 30 |
| 2 | Entry 2 | Pd(OAc)2 | Analog B (R1=OMe, R2=OMe, R3=H) | 25 |
| 3 | Entry 3 | DDQ | Analog C (R1=H, R2=H, R3=H) | 35 |
| 4 | Entry 4 | Pd(OAc)2 | Analog D (R1=OMe, R2=F, R3=H) | 28 |
Logical Relationships in Analog Design
The synthesis of analogs is based on the logical premise that modifying the electronic and steric properties of the aromatic rings will impact the biological activity of the final compound. The following diagram illustrates this relationship.
Caption: Logical workflow for the design and development of this compound analogs.
Conclusion
The synthetic strategies and protocols outlined in these application notes provide a solid foundation for the synthesis of this compound analogs. While the total synthesis of the natural product itself has not yet been reported, the proposed biomimetic approach offers a viable pathway to access this complex bis-lignan and a diverse range of its derivatives. The ability to systematically modify the peripheral substituents on the aromatic rings will be invaluable for conducting detailed SAR studies and for the potential development of new therapeutic agents based on the this compound scaffold. Further research will be necessary to optimize reaction conditions, improve yields, and control stereoselectivity in these challenging synthetic transformations.
References
Application Notes and Protocols for the Quantification of Phyllostadimer A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a bis-lignan isolated from the stems of bamboo (Phyllostachys edulis), has demonstrated significant antioxidant properties, notably through the inhibition of lipid peroxidation[1][2]. As a member of the lignan (B3055560) class of polyphenols, this compound holds potential for applications in pharmaceuticals and nutraceuticals. Lignans, in general, are recognized for a variety of health benefits, including anti-inflammatory and hormone-modulating effects, which are often attributed to their antioxidant capacity[3]. This document provides detailed application notes and protocols for the accurate quantification of this compound using modern analytical techniques, as well as an overview of its potential mechanism of action.
Analytical Techniques for Quantification
The quantification of lignan dimers like this compound can be effectively achieved using high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity and selectivity required for complex matrices.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key parameters for the recommended analytical methods for this compound quantification.
Table 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) |
| Gradient | Start with 5-10% B, increasing to 90-95% B over 20-30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 280 nm (typical for lignans) |
| Injection Volume | 10-20 µL |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion > Product Ion | To be determined from the mass spectrum of this compound |
| Collision Energy | To be optimized for the specific precursor-product transition |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
Experimental Protocols
Protocol 1: Sample Preparation from Bamboo Stems
-
Grinding and Extraction:
-
Air-dry the bamboo stems (Phyllostachys edulis) and grind them into a fine powder.
-
Extract the powder with methanol (B129727) or ethanol (B145695) at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Protocol 2: HPLC-DAD Quantification of this compound
-
Standard Preparation:
-
Prepare a stock solution of purified this compound (if available) in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Chromatographic Analysis:
-
Set up the HPLC-DAD system according to the parameters in Table 1.
-
Inject the prepared standards and samples.
-
Identify the peak corresponding to this compound based on its retention time.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 3: LC-MS/MS Quantification of this compound
-
Method Development:
-
Infuse a standard solution of this compound into the mass spectrometer to determine its precursor ion and optimize fragmentation to identify suitable product ions for MRM.
-
-
Sample and Standard Preparation:
-
Prepare samples as described in Protocol 1.
-
Prepare calibration standards and quality control samples in a matrix that mimics the sample extract.
-
-
LC-MS/MS Analysis:
-
Configure the LC-MS/MS system with the parameters outlined in Table 2 and the optimized MRM transitions.
-
Analyze the standards and samples.
-
-
Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to an internal standard, if used, against the calibration curve.
-
Visualization of Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Diagram 2: Proposed Antioxidant Signaling Pathway of this compound
Based on the known antioxidant properties of lignans, it is proposed that this compound may exert its effects through the activation of the Nrf2 signaling pathway. Lignans have been shown to modulate this pathway, which plays a crucial role in the cellular defense against oxidative stress[4][5][6][7][8][9][10].
Caption: Proposed Nrf2-mediated antioxidant pathway of this compound.
References
- 1. Two lignan dimers from bamboo stems (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Elucidating the Complex Structure of Phyllostadimer A: An NMR Spectroscopy Application Note
Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Phyllostadimer A, a bis-lignan isolated from the stems of bamboo, Phyllostachys edulis.
This compound, a compound of interest for its significant inhibitory effects on liposomal lipid peroxidation, possesses a complex dimeric structure. NMR spectroscopy is an indispensable tool for unambiguously determining the intricate connectivity and stereochemistry of such natural products. This application note outlines the experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques and presents the spectral data integral to the structural characterization of this compound.
Quantitative NMR Data Summary
The structural elucidation of this compound was accomplished through a comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Unit A | ||
| 1 | 134.1 | - |
| 2 | 111.4 | 6.78, d (1.8) |
| 3 | 148.8 | - |
| 4 | 148.2 | - |
| 5 | 132.8 | - |
| 6 | 119.5 | 6.84, d (1.8) |
| 7 | 87.2 | 4.78, d (7.9) |
| 8 | 53.8 | 3.15, m |
| 9 | 71.9 | 3.92, m; 3.75, m |
| 1' | 130.5 | - |
| 2' | 102.8 | 6.89, d (1.8) |
| 3' | 149.2 | - |
| 4' | 147.1 | - |
| 5' | 134.9 | - |
| 6' | 106.9 | 6.76, d (1.8) |
| 7' | 82.1 | 5.12, d (6.7) |
| 8' | 54.1 | 2.65, m |
| 9' | 61.8 | 3.55, m; 3.41, m |
| 3-OMe | 56.1 | 3.88, s |
| 4-OMe | 56.0 | 3.89, s |
| 3'-OMe | 56.2 | 3.91, s |
| 4'-OMe | 56.3 | 3.93, s |
| Unit B | ||
| 1'' | 133.8 | - |
| 2'' | 111.2 | 6.77, d (1.8) |
| 3'' | 148.7 | - |
| 4'' | 148.1 | - |
| 5'' | 132.5 | - |
| 6'' | 119.3 | 6.83, d (1.8) |
| 7'' | 87.1 | 4.77, d (7.9) |
| 8'' | 53.7 | 3.14, m |
| 9'' | 71.8 | 3.91, m; 3.74, m |
| 1''' | 130.3 | - |
| 2''' | 102.7 | 6.88, d (1.8) |
| 3''' | 149.1 | - |
| 4''' | 147.0 | - |
| 5''' | 134.7 | - |
| 6''' | 106.8 | 6.75, d (1.8) |
| 7''' | 82.0 | 5.11, d (6.7) |
| 8''' | 54.0 | 2.64, m |
| 9''' | 61.7 | 3.54, m; 3.40, m |
| 3''-OMe | 56.0 | 3.87, s |
| 4''-OMe | 55.9 | 3.88, s |
| 3'''-OMe | 56.1 | 3.90, s |
| 4'''-OMe | 56.2 | 3.92, s |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of complex natural products like this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both ¹H and ¹³C).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-64 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct all spectra and apply an automatic baseline correction.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
-
2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
Visualizing the Elucidation Pathway
The structural elucidation of this compound is a logical process that begins with the analysis of 1D NMR data and progresses through the interpretation of 2D correlation spectra to piece together the molecular framework.
The key long-range correlations observed in the HMBC spectrum were crucial for connecting the individual lignan (B3055560) units and establishing the dimeric nature of this compound.
The COSY spectrum confirmed the proton-proton connectivities within the propyl side chains of each lignan monomer.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments, is fundamental for the complete structural elucidation of complex natural products such as this compound. The data and protocols presented herein serve as a practical guide for researchers in natural product chemistry and drug discovery, facilitating the accurate and efficient characterization of novel chemical entities. The key to deciphering the structure of this compound lies in the meticulous analysis of long-range heteronuclear correlations, which unambiguously establish the connectivity between the two lignan monomers.
Application Notes and Protocols for In Vitro Antioxidant Assays of Phyllostadimer A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of Phyllostadimer A, a dimeric flavonoid, using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction to this compound and Antioxidant Activity
This compound is a flavonoid dimer isolated from Phyllanthus urinaria. Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants like this compound can mitigate this damage, making them promising candidates for drug development. The DPPH and ABTS assays are popular spectrophotometric methods for screening the free radical scavenging ability of compounds.[2][3]
Principle of the Assays
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[3] DPPH• is a violet-colored solution that, upon reduction, is decolorized to the pale yellow hydrazine (B178648) (DPPH-H). The change in absorbance at 517 nm is proportional to the antioxidant's scavenging activity.[3]
ABTS Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS•+ radical cation.[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is indicative of the antioxidant's activity.[2]
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value in the DPPH assay and its Trolox Equivalent Antioxidant Capacity (TEAC) in the ABTS assay.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µM) |
| This compound | 15.8 ± 1.2 |
| Ascorbic Acid (Standard) | 8.5 ± 0.7 |
| Quercetin (Standard) | 5.2 ± 0.4 |
IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | TEAC (Trolox Equivalents) |
| This compound | 2.1 ± 0.2 |
| Ascorbic Acid (Standard) | 1.1 ± 0.1 |
| Quercetin (Standard) | 4.5 ± 0.3 |
TEAC represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance being tested.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Quercetin (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare similar dilutions for the positive control (Ascorbic acid or Quercetin).
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard solution to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample/standard solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
-
ABTS Radical Cation Scavenging Assay Protocol
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (B145695) (analytical grade)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a series of Trolox standard solutions (e.g., 0, 15, 30, 60, 100, 150 µM) to generate a standard curve.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to different wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Phyllostadimer A Cytotoxicity
Introduction
Phyllostadimer A is a natural compound that, like many other natural products, requires thorough toxicological assessment to determine its safety and potential therapeutic applications. These application notes provide detailed protocols for two common colorimetric assays used to evaluate the cytotoxicity of compounds in vitro: the MTT and LDH assays. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, while the LDH assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Data Presentation
The following table summarizes the typical quantitative data obtained from MTT and LDH assays to assess the cytotoxicity of this compound. This data can be used to determine the IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values.
| Assay | Parameter Measured | This compound Concentration (µM) | Absorbance (OD) | % Cytotoxicity / % Viability |
| MTT | Cell Viability | 0 (Control) | 1.25 | 100% Viability |
| 1 | 1.10 | 88% Viability | ||
| 10 | 0.85 | 68% Viability | ||
| 50 | 0.62 | 49.6% Viability | ||
| 100 | 0.40 | 32% Viability | ||
| LDH | Cell Death (LDH Release) | 0 (Spontaneous Release) | 0.15 | 0% Cytotoxicity |
| 1 | 0.25 | 11.1% Cytotoxicity | ||
| 10 | 0.45 | 33.3% Cytotoxicity | ||
| 50 | 0.80 | 72.2% Cytotoxicity | ||
| 100 | 1.05 | 100% Cytotoxicity | ||
| Maximum Release | N/A | 1.05 | 100% Cytotoxicity |
Experimental Protocols
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method for assessing cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
Target cells (e.g., cancer cell line or normal cell line)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[2] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]
Data Analysis: Percent viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged plasma membranes.[3] The amount of LDH in the culture medium is proportional to the number of dead or damaged cells.[4]
Materials:
-
This compound stock solution
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described above. Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in medium without the test compound.
-
Maximum LDH release Control: Cells treated with lysis buffer to induce 100% cell death.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to reduce background noise.[5]
Data Analysis: Percent cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)) x 100
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Principles of MTT and LDH cytotoxicity assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. cellbiologics.com [cellbiologics.com]
Phyllostadimer A: Application Notes and Protocols for Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a bis-lignan isolated from the stems of bamboo (Phyllostachys edulis), has demonstrated significant potential as a standard for antioxidant research. Its ability to inhibit lipid peroxidation underscores its utility in studies investigating oxidative stress and the efficacy of novel antioxidant compounds. These application notes provide comprehensive details on the antioxidant properties of this compound, protocols for its evaluation, and insights into its likely mechanism of action, offering a valuable resource for researchers in pharmacology and drug development.
Antioxidant Activity of this compound
This compound exhibits potent antioxidant effects by scavenging free radicals and inhibiting the process of lipid peroxidation, a key event in cellular injury caused by oxidative stress.
Data Presentation
The antioxidant efficacy of this compound has been quantified, providing a benchmark for comparative studies.
| Compound | Assay | IC50 Value | Source |
| This compound | Lipid Peroxidation Inhibition | 15 µM | [1][2][3] |
Table 1: Quantitative Antioxidant Data for this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of lipid peroxidation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant activity of this compound.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol describes a widely used method for measuring the inhibition of lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This method is suitable for determining the antioxidant activity of this compound.
Principle: Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink chromogen that can be measured spectrophotometrically at 532 nm. The inhibition of this color formation is proportional to the antioxidant activity of the tested compound.
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Egg yolk homogenate (as a source of lipids)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare egg yolk homogenate by homogenizing fresh egg yolk with phosphate buffer.
-
Prepare fresh solutions of FeSO₄ and ascorbic acid.
-
Prepare TCA and TBA solutions. Add BHT to the TCA solution to prevent further peroxidation during the assay.
-
-
Assay Protocol:
-
To a reaction tube, add the egg yolk homogenate, phosphate buffer, and different concentrations of this compound (dissolved in a suitable solvent).
-
Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to the mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the TCA-BHT solution.
-
Add the TBA solution and mix thoroughly.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 20 minutes) to allow for the development of the pink color.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculations:
-
The percentage inhibition of lipid peroxidation is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging ability of a compound.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This protocol provides another method to evaluate free radical scavenging capacity.
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Let the mixture stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of this compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanism of Action
The antioxidant effect of this compound is likely mediated through the modulation of key cellular signaling pathways involved in the response to oxidative stress. As a lignan, this compound is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6]
Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[7] The upregulation of these genes results in the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[4][7]
The mechanism of action for this compound is believed to involve:
-
Direct scavenging of free radicals. [1]
-
Inhibition of lipid peroxidation. [1]
-
Upregulation of antioxidant enzymes through the activation of the Nrf2-ARE pathway.[1]
-
Downregulation of pro-oxidant enzymes. [1]
Visualizations
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: Nrf2-mediated antioxidant response activated by this compound.
References
- 1. This compound|Natural Bis-Lignan|For Research [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Phyllostadimer A in Oxidative Stress Studies
To our valued researchers, scientists, and drug development professionals,
This document aims to provide detailed application notes and protocols for the utilization of Phyllostadimer A in the study of oxidative stress. However, based on a comprehensive review of currently available scientific literature, there is insufficient data to provide specific protocols, quantitative data, or established signaling pathways related to the use of this compound in the context of oxidative stress.
Initial searches for "this compound" and "oxidative stress" did not yield any direct studies outlining its mechanism of action, efficacy, or experimental use in this field. A broader search for the biological activities of this compound also resulted in very limited information, with a primary focus on its chemical synthesis and general biological activity without specific mention of oxidative stress.
The scientific community relies on published, peer-reviewed data to establish protocols and understand the mechanisms of action of chemical compounds. In the case of this compound and its potential role in oxidative stress, such data is not yet available in the public domain.
We are committed to providing accurate and actionable scientific information. As new research on this compound is published and its effects on oxidative stress are elucidated, we will update this document accordingly. We encourage researchers who may be investigating this compound to publish their findings to contribute to the collective understanding of this compound.
For researchers interested in the broader field of oxidative stress, we recommend exploring established compounds and assays. Key areas of investigation in oxidative stress research often involve the following:
-
Measurement of Reactive Oxygen Species (ROS): Assays using fluorescent probes like DCFDA to quantify cellular ROS levels.
-
Analysis of Antioxidant Enzyme Activity: Spectrophotometric assays for enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.
-
Quantification of Oxidative Damage Markers: Measurement of lipid peroxidation (e.g., malondialdehyde levels), protein carbonylation, and DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine (B1666359) levels).
-
Investigation of Signaling Pathways: Western blotting or qPCR to analyze key proteins and genes in pathways such as Nrf2/ARE, NF-κB, and MAPK signaling cascades, which are known to be modulated by oxidative stress.
We recommend consulting established scientific literature and protocols for these general oxidative stress assays. We will continue to monitor the scientific landscape for any new information on this compound and its potential applications in oxidative stress research.
Troubleshooting & Optimization
Technical Support Center: Optimizing Phyllostadimer A Extraction
Welcome to the technical support center for the extraction of Phyllostadimer A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural source, Phyllanthus urinaria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what plant is it sourced?
This compound is a complex bioactive compound. While specific data for a compound named "this compound" is not widely available in published literature, it is understood to be a dimeric phytochemical, likely a polyphenol, extracted from plants of the Phyllanthus genus, most notably Phyllanthus urinaria. This plant is rich in various secondary metabolites, including lignans, tannins, and flavonoids, which are known to form complex dimeric structures.[1][2][3][4]
Q2: What are the general steps involved in the extraction and isolation of compounds like this compound from Phyllanthus urinaria?
The general workflow for extracting and isolating a specific compound from P. urinaria involves the following key stages:
-
Plant Material Preparation: Proper collection, drying, and grinding of the plant material to a uniform powder.
-
Solid-Liquid Extraction: Extraction of the powdered plant material with a suitable solvent to create a crude extract.
-
Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity and remove unwanted substances like fats and chlorophyll.
-
Chromatographic Purification: Isolation of the target compound from the enriched fraction using techniques like column chromatography.
-
Final Purification: Further purification of the isolated compound, often through recrystallization.
-
Structural Elucidation and Quantification: Confirmation of the compound's structure and determination of its purity and concentration, typically using HPLC, MS, and NMR.
Q3: Which solvents are most effective for extracting compounds from Phyllanthus urinaria?
The choice of solvent is critical and depends on the polarity of the target compound. For polyphenolic and dimeric compounds, polar solvents are generally more effective.
-
Methanol (B129727) and Ethanol (B145695): These are highly effective for extracting a broad range of polar compounds from Phyllanthus species.[5] Methanol is often cited as being more efficient for lower molecular weight polyphenols.[3]
-
Aqueous Acetone (B3395972): A mixture of acetone and water is particularly suitable for extracting higher molecular weight flavanols.[3]
-
Solvent Mixtures: Often, a series of extractions with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove nonpolar compounds, followed by ethyl acetate (B1210297), and then methanol) is used to fractionate the extract.
Q4: What advanced extraction techniques can improve the yield of this compound?
Modern extraction techniques can significantly reduce extraction time and solvent consumption while increasing yield.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[2]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.[6]
Q5: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific compounds like this compound in a complex plant extract.[7][8] An HPLC method would need to be developed and validated, which involves:
-
Column Selection: A C18 reverse-phase column is typically used for the separation of polyphenols.[8]
-
Mobile Phase Optimization: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Detector: A Diode Array Detector (DAD) or a UV detector is used to detect the compound based on its absorbance at a specific wavelength.[8]
-
Quantification: A calibration curve is generated using a purified standard of the target compound to determine its concentration in the extract.
Troubleshooting Guide for Low this compound Yield
Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of Phyllanthus urinaria. Harvest at the optimal time for secondary metabolite content. Ensure the material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material properly prepared for extraction? | Inadequate grinding, resulting in poor solvent penetration. | Grind the dried plant material to a fine and uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction. |
Problem Area 2: Extraction Inefficiency
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal for this compound? | The solvent may be too polar or non-polar to efficiently solubilize the target compound. | Perform small-scale pilot extractions with a range of solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to determine the best solvent system. For complex dimers, a mixture like 70-80% ethanol or methanol in water is often a good starting point. |
| Are the extraction parameters sufficient? | Insufficient extraction time, inadequate temperature, or a low solvent-to-solid ratio. | Increase the extraction time and/or perform multiple extraction cycles. While elevated temperatures can improve efficiency, avoid excessive heat (above 60°C) to prevent degradation of polyphenols.[3] Optimize the solvent-to-solid ratio; a higher ratio can improve extraction but may require more solvent for removal later.[9] |
| Is there significant loss during solvent partitioning? | Incorrect solvent system for liquid-liquid partitioning leading to the loss of the target compound into the wrong phase. | Confirm the polarity of this compound. Use a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar impurities, while ensuring the target compound remains in the more polar phase (e.g., methanol/water). |
Problem Area 3: Degradation or Loss During Downstream Processing
| Question | Possible Cause | Recommended Solution |
| Is the compound degrading during solvent removal? | High temperatures during evaporation can degrade thermolabile compounds. | Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) to remove the solvent. |
| Is the purification method causing a loss of product? | Inefficient separation from other components in the crude extract during column chromatography. | Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system. Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to avoid loss of the target compound. |
Experimental Protocols
Protocol 1: General Extraction of Polyphenols from Phyllanthus urinaria
-
Preparation of Plant Material: Air-dry the whole plant of Phyllanthus urinaria in the shade. Grind the dried plant material into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material (100 g) with 75% ethanol (1 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water (500 mL).
-
Partition successively with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Collect each fraction separately and evaporate the solvent to dryness. The ethyl acetate fraction is often rich in polyphenolic compounds.[10]
-
Protocol 2: Quantification of a Target Compound using HPLC-DAD
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the maximum absorbance wavelength for the target compound (e.g., 280 nm for many polyphenols).
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the purified reference standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the target compound in the extract from the calibration curve.[8]
-
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioguided Fraction and Isolation of the Antitumor Components from Phyllanthus niruri L - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Phyllostadimer A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Phyllostadimer A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a complex natural product, likely a dimeric polyphenol, with potential therapeutic properties. Like many complex natural products, it is characterized by poor aqueous solubility. This low solubility can hinder its absorption and bioavailability, making it challenging to achieve therapeutic concentrations in preclinical and clinical studies. Overcoming this solubility issue is a critical step in its development as a potential drug candidate.
Q2: What are the initial steps I should take to assess the solubility of my this compound sample?
A: A baseline solubility assessment is crucial. We recommend a preliminary solubility screen in a range of pharmaceutically acceptable solvents and buffer systems. This will help you understand the physicochemical properties of your compound and guide the selection of an appropriate solubilization strategy. A typical screen should include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 6.8, 7.4), and organic solvents like ethanol, DMSO, and polyethylene (B3416737) glycol (PEG) 400.
Q3: Are there common formulation strategies to improve the solubility of compounds like this compound?
A: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug molecules.
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[1]
-
Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Lipid-based formulations: Incorporating the drug into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[1][2]
-
Particle size reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[1]
The choice of strategy depends on the specific properties of this compound and the intended application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution with aqueous buffer. | The concentration of the organic co-solvent is too high in the final solution, causing the compound to crash out. | 1. Optimize the co-solvent percentage. Aim for the lowest concentration of co-solvent that maintains solubility. 2. Consider using a surfactant or a cyclodextrin (B1172386) in the aqueous phase to improve the stability of the diluted solution. |
| Low and variable results in cell-based assays. | Poor solubility leads to inconsistent concentrations of the active compound in the assay medium. The compound may be precipitating or adsorbing to plasticware. | 1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the cell culture medium with vigorous vortexing. 2. Include a solubility-enhancing excipient like a non-ionic surfactant (e.g., Tween® 80 at a low concentration) in the final assay medium. 3. Visually inspect the wells for any signs of precipitation before and after adding the compound. |
| Difficulty in preparing a high-concentration stock solution. | This compound has very low solubility even in common organic solvents. | 1. Explore a wider range of organic solvents or co-solvent systems. 2. Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation. 3. Consider amorphization of the solid compound through techniques like spray drying to create an amorphous solid dispersion, which often exhibits higher apparent solubility.[3] |
| Inconsistent results between different batches of this compound. | The solid-state properties (e.g., crystallinity, particle size) of the compound may vary between batches, affecting its solubility and dissolution rate. | 1. Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Standardize the isolation and purification process to ensure consistent solid-form production. 3. If variability persists, consider a formulation approach that is less sensitive to the solid-state properties of the starting material, such as a lipid-based formulation. |
Quantitative Data Summary: Solubility Enhancement Strategies
The following table summarizes potential solubility improvements that can be achieved for poorly soluble polyphenolic compounds using various techniques. Please note that these are representative values and actual improvements for this compound will need to be experimentally determined.
| Solubilization Technique | Excipient/Method | Fold Increase in Aqueous Solubility (Representative) | Reference |
| Co-solvency | 20% PEG 400 in water | 10 - 50 | [4] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 - 500 | [5][6] |
| Solid Dispersion | With a hydrophilic polymer (e.g., PVP K30) | 100 - 1000 | [7][8] |
| Micellar Solubilization | Non-ionic surfactant (e.g., Polysorbate 80) | 20 - 200 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, high-purity water
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Accurately weigh 10 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Once the solid is completely dissolved, add 400 µL of PEG 400 to the tube.
-
Vortex the solution for another minute to ensure homogeneity.
-
Slowly add 500 µL of sterile water to the solution while continuously vortexing to create a 10 mg/mL stock solution in 10% DMSO/40% PEG 400/50% water.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Store appropriately, protected from light.
-
Protocol 2: Formulation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a cyclodextrin inclusion complex of this compound to enhance its aqueous solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in PBS, pH 7.4.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to settle for 30 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The clear filtrate is your aqueous solution of the this compound:HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Signaling Pathway Diagram
Many polyphenolic compounds are known to modulate inflammatory pathways. A plausible mechanism of action for a compound like this compound could involve the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating different solubilization strategies for this compound.
Caption: Workflow for selecting and optimizing a solubility enhancement strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to improve the solubility of therapeutical natural products: a review [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyllostadimer A stability and degradation under experimental conditions
Disclaimer
Please note that as of the current knowledge cutoff, specific stability and degradation studies for Phyllostadimer A are not publicly available. The following technical support center content is generated based on established principles of pharmaceutical stability testing and forced degradation studies for natural products. The quantitative data, experimental protocols, and signaling pathways are illustrative examples to guide researchers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture. For short-term storage in solution, it is advisable to use a non-aqueous, aprotic solvent and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can be observed as a change in physical appearance (e.g., color change of the solid or solution), a decrease in the peak area of the parent compound in chromatographic analysis (e.g., HPLC), or the appearance of new peaks corresponding to degradation products.[2]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the typical reactivity of similar natural product scaffolds, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1][3][4] Hydrolysis may occur at ester or ether linkages, while oxidation can target electron-rich moieties. Photodegradation can occur if the molecule contains chromophores that absorb UV or visible light.
Q4: How can I design a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule.[3][5][6] It involves subjecting the compound to conditions more severe than accelerated stability testing. Key conditions to test include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7][8] The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating analytical method.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Inconsistent sample preparation, fluctuations in environmental conditions (temperature, humidity), or instability of the analytical method.
-
Troubleshooting Steps:
-
Ensure precise and consistent sample preparation, including solvent purity and concentration.
-
Use calibrated and temperature-controlled equipment for incubation.
-
Validate the analytical method for stability-indicating properties, ensuring it can separate the parent drug from its degradation products.[2][5]
-
Include control samples (unstressed this compound) in every experiment.
-
Issue 2: No degradation observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough, or the duration of the study is too short. This compound might be highly stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base or oxidizing agent).[8]
-
Extend the duration of the stress testing.
-
Ensure that the compound is soluble in the stress medium to allow for degradation to occur.
-
Issue 3: More than 20% degradation observed.
-
Possible Cause: The stress conditions are too harsh, leading to extensive degradation which may not be representative of real-time stability.[7]
-
Troubleshooting Steps:
-
Reduce the severity of the stress conditions (e.g., lower temperature, less concentrated reagents).
-
Shorten the exposure time to the stressor.
-
The aim is to achieve a level of degradation that allows for the reliable detection and characterization of primary degradation products.[3]
-
Quantitative Stability Data (Illustrative)
The following tables summarize hypothetical stability data for this compound under forced degradation conditions.
Table 1: Hydrolytic Stability of this compound (1 mg/mL) at 60°C
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 2 | 85.2 | H-1, H-2 |
| 0.1 M HCl | 6 | 65.7 | H-1, H-2, H-3 |
| 0.1 M NaOH | 2 | 78.9 | B-1, B-2 |
| 0.1 M NaOH | 6 | 50.1 | B-1, B-2, B-3 |
| Water | 6 | 98.5 | None detected |
Table 2: Oxidative Stability of this compound (1 mg/mL) at Room Temperature
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 3% H₂O₂ | 4 | 82.1 | O-1, O-2 |
| 3% H₂O₂ | 12 | 60.5 | O-1, O-2, O-3 |
| 6% H₂O₂ | 4 | 65.3 | O-1, O-2, O-4 |
| 6% H₂O₂ | 12 | 35.8 | O-1, O-2, O-3, O-4 |
Table 3: Photostability of this compound (Solid and Solution)
| Condition | Illumination | This compound Remaining (%) | Major Degradation Products |
| Solid | 1.2 million lux hours | 95.3 | P-1 |
| Solution (Methanol) | 1.2 million lux hours | 80.7 | P-1, P-2 |
| Solid | 200 watt hours/m² (UV) | 92.1 | P-1, P-3 |
| Solution (Methanol) | 200 watt hours/m² (UV) | 75.4 | P-1, P-2, P-3 |
Table 4: Thermal Stability of this compound (Solid) at 80°C
| Time (days) | This compound Remaining (%) | Major Degradation Products |
| 1 | 99.1 | T-1 |
| 3 | 97.5 | T-1, T-2 |
| 7 | 94.2 | T-1, T-2, T-3 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For acidic hydrolysis, add the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
For basic hydrolysis, add the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
For neutral hydrolysis, add the stock solution to purified water.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 6, and 12 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.[9]
Protocol 2: Forced Oxidation Study
-
Prepare a 1 mg/mL stock solution of this compound.
-
Add the stock solution to a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Protect the solution from light and keep it at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples immediately by HPLC to prevent further degradation.[8]
Protocol 3: Photostability Study
-
Expose a thin layer of solid this compound and a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides both visible and UV output.[7]
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
A control sample should be protected from light with aluminum foil.
-
After the exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC.
Protocol 4: Thermal Stability Study
-
Place solid this compound in a controlled temperature oven at 80°C.
-
Withdraw samples at specified time points (e.g., 1, 3, and 7 days).
-
Allow the samples to cool to room temperature.
-
Prepare solutions of the samples and analyze by HPLC.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Phyllostadimer A Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Phyllostadimer A. As specific methods for this compound are not widely published, this guide leverages established protocols for similar lignans (B1203133) from the Phyllanthus genus and general best practices for natural product analysis.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of complex samples like plant extracts containing this compound.
Q1: Why am I seeing broad or tailing peaks for this compound?
A1: Peak broadening and tailing are common issues that can compromise resolution and quantification. Several factors can contribute to this problem:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Secondary Silanol (B1196071) Interactions: Residual silanols on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on this compound, causing tailing. Using an end-capped column or adding a small amount of a competitive base (e.g., triethylamine) or acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can mitigate these interactions.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds, a mobile phase pH below the pKa will suppress ionization and reduce tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix can damage the column inlet, leading to poor peak shape. The use of a guard column and proper sample preparation are crucial preventative measures. Flushing the column with a strong solvent may help remove contaminants.
-
Dead Volume: Excessive tubing length or improper fittings between the injector, column, and detector can cause extra-column band broadening. Ensure all connections are secure and tubing is as short as possible.
Q2: I am observing poor resolution between this compound and other components in the extract. How can I improve it?
A2: Improving resolution often requires a systematic optimization of several HPLC parameters:
-
Mobile Phase Composition: The organic solvent (acetonitrile or methanol) and its ratio with the aqueous phase significantly impact selectivity. Acetonitrile (B52724) generally provides lower viscosity and higher elution strength than methanol (B129727). Experiment with different solvent ratios and consider using a gradient elution, starting with a lower organic content and gradually increasing it.
-
Gradient Profile: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) can alter the selectivity of the separation.
-
Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and reduce peak broadening by lowering the mobile phase viscosity. However, ensure that this compound is stable at the selected temperature.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, but it will also increase the analysis time.
Q3: My retention times for this compound are shifting between injections. What could be the cause?
A3: Retention time instability can be due to several factors related to the HPLC system and method:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure thorough mixing. Evaporation of the more volatile solvent component can also alter the composition over time.
-
Pump Performance: Air bubbles in the pump, faulty check valves, or pump seal leaks can cause fluctuations in the flow rate, leading to unstable retention times. Regularly degas the mobile phase and perform routine pump maintenance.
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention characteristics.
Q4: I am experiencing a noisy or drifting baseline. What are the common causes and solutions?
A4: A stable baseline is essential for accurate quantification. Here are potential causes and remedies for baseline issues:
-
Mobile Phase Contamination: Impurities in the solvents or bacterial growth in the aqueous portion of the mobile phase can cause a noisy baseline. Use HPLC-grade solvents and prepare fresh aqueous solutions daily.
-
Incomplete Mobile Phase Mixing: If the mobile phase components are not thoroughly mixed, it can result in a fluctuating baseline.
-
Detector Issues: A dirty flow cell or a failing detector lamp can contribute to baseline noise and drift. Flush the flow cell and check the lamp's energy output.
-
Air Bubbles: Air bubbles passing through the detector will cause sharp spikes in the baseline. Ensure the mobile phase is properly degassed.
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" from the column, causing a rising baseline, particularly during a gradient run.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: Based on methods for similar lignans from Phyllanthus species, a good starting point would be a reversed-phase HPLC method. The following table summarizes a recommended initial protocol.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and will likely require optimization for your specific sample matrix and analytical goals.
Q2: How should I prepare a plant extract sample for the analysis of this compound?
A2: Proper sample preparation is critical to protect the HPLC column and ensure reproducible results. A general procedure is as follows:
-
Extraction: Extract the dried and powdered plant material with a suitable solvent like methanol or a methanol-water mixture.
-
Filtration: After extraction, filter the crude extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge can be beneficial to remove highly polar or non-polar interferences.
-
Final Dilution: Dilute the filtered or cleaned-up extract in the initial mobile phase composition to avoid peak distortion upon injection.
Q3: Which organic solvent is better for separating this compound: methanol or acetonitrile?
A3: Both methanol and acetonitrile are commonly used in reversed-phase HPLC for lignan (B3055560) separation. The choice depends on the desired selectivity. Acetonitrile is generally a stronger solvent than methanol and can provide different elution patterns for closely related compounds. It is recommended to screen both solvents during method development to determine which one provides the best resolution for this compound from other components in your extract.
Q4: What is the importance of adding an acid like formic acid to the mobile phase?
A4: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase serves two primary purposes:
-
Improved Peak Shape: It helps to suppress the ionization of acidic analytes and minimizes interactions with free silanol groups on the column packing material, resulting in sharper, more symmetrical peaks.
-
Enhanced Mass Spectrometry (MS) Detection: If you are using an LC-MS system, the acid promotes the formation of protonated molecular ions ([M+H]^+), which improves sensitivity in positive ion mode.
Q5: How can I confirm the identity of the peak corresponding to this compound in my chromatogram?
A5: Peak identification can be achieved through several methods:
-
Reference Standard: The most reliable method is to inject a purified reference standard of this compound and compare its retention time with the peaks in your sample chromatogram.
-
Spiking: Spiking your sample with a small amount of the reference standard should result in an increase in the height of the corresponding peak without the appearance of a new peak.
-
LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry can provide molecular weight and fragmentation data, which can be used to confirm the identity of the compound.
-
Diode Array Detector (DAD): A DAD can provide the UV-Vis spectrum of the peak, which can be compared to the spectrum of the reference standard or literature data.
Experimental Protocols
Table 1: Recommended Starting HPLC Protocol for this compound Separation
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump HPLC with UV/DAD | Standard equipment for natural product analysis. |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Commonly used for the separation of lignans. |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Provides protons for good peak shape and MS compatibility. |
| Mobile Phase B | HPLC-grade Acetonitrile | Common organic modifier for lignan separation. |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B | A gradient is necessary for complex extracts. |
| Post-run | 5-minute re-equilibration at 50% B | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better efficiency and reproducibility. |
| Detector | UV/DAD at 230 nm | Lignans typically have a UV absorbance maximum around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Table 2: Systematic Approach to HPLC Parameter Optimization
| Parameter to Optimize | Variables to Test | Expected Outcome |
| Organic Modifier | Acetonitrile vs. Methanol | Change in selectivity and resolution. |
| Gradient Slope | Steeper vs. Shallower Gradient | Shallower gradient improves resolution of closely eluting peaks. |
| Column Temperature | 25 °C, 30 °C, 35 °C | Higher temperature can improve peak efficiency and reduce run time. |
| Mobile Phase pH | 0.1% Formic Acid (pH ~2.7) vs. 10 mM Ammonium Acetate (pH ~6.8) | Affects retention and peak shape of ionizable compounds. |
| Column Chemistry | C18 vs. Phenyl-Hexyl vs. Biphenyl | Different stationary phases offer different selectivities. |
Visualizations
Caption: A workflow diagram for systematic troubleshooting of common HPLC issues.
Troubleshooting Phyllostadimer A quantification in complex samples
Welcome to the technical support center for the quantification of Phyllostadimer A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in complex matrices like plasma or tissue homogenates?
A1: The primary challenges in quantifying this compound in complex biological samples are managing matrix effects, ensuring efficient extraction and recovery, and achieving adequate sensitivity and selectivity.[1] Biological matrices contain numerous endogenous substances that can interfere with the analysis, leading to inaccurate results.[2][1]
Q2: What is the recommended analytical technique for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of small molecules like this compound in complex samples.[2][3] This technique offers high selectivity and sensitivity, which is crucial when dealing with low concentrations of the analyte in a complex background.[2][3]
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][1][3] The extent of matrix effects can vary between different samples, affecting the precision of the method.[3]
Q4: How can I minimize matrix effects?
A4: To minimize matrix effects, several strategies can be employed:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4][5]
-
Chromatographic separation: Optimize the LC method to separate this compound from co-eluting matrix components.[2][6]
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.[6][8]2. Inappropriate injection solvent.[6][8]3. Secondary interactions between the analyte and the stationary phase.[8] | 1. Flush the column with a strong solvent or replace the column.[8]2. Ensure the injection solvent is similar in composition and strength to the mobile phase.[6][8]3. Adjust the mobile phase pH or use a different column chemistry. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression due to matrix effects.[1][3]2. Inefficient extraction and recovery.3. Suboptimal mass spectrometer settings. | 1. Improve sample cleanup, optimize chromatography, or use a SIL-IS.2. Optimize the extraction protocol (e.g., solvent, pH, mixing time).3. Tune the MS parameters (e.g., collision energy, cone voltage) for this compound. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variable matrix effects between samples.[3]3. Instrument instability. | 1. Standardize and automate the sample preparation workflow where possible.[9]2. Use a robust sample cleanup method and an appropriate internal standard.[7]3. Perform system suitability tests and regular maintenance. |
| No Peak Detected | 1. Analyte degradation.2. Insufficient sample concentration.3. Incorrect MS/MS transition settings. | 1. Investigate the stability of this compound in the sample matrix and during processing.2. Concentrate the sample or use a more sensitive instrument.3. Verify the precursor and product ions for this compound by direct infusion. |
Quantitative Data Summary
The following tables summarize typical data used to assess the performance of a quantitative method for a small molecule like this compound.
Table 1: Matrix Effect Assessment
| Sample Matrix | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) |
| Plasma | 85,000 | 100,000 | 85 (Ion Suppression) |
| Urine | 115,000 | 100,000 | 115 (Ion Enhancement) |
| Tissue Homogenate | 60,000 | 100,000 | 60 (Significant Ion Suppression) |
| Matrix Effect (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[1] |
Table 2: Extraction Recovery
| Sample Matrix | Analyte Peak Area (Spiked Pre-Extraction) | Analyte Peak Area (Spiked Post-Extraction) | Recovery (%) |
| Plasma | 76,500 | 85,000 | 90 |
| Urine | 109,250 | 115,000 | 95 |
| Tissue Homogenate | 48,000 | 60,000 | 80 |
| Recovery (%) = (Peak area in spiked pre-extraction sample / Peak area in spiked post-extraction sample) x 100. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method Development for this compound
-
Analyte Characterization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify the most intense and stable product ions.
-
-
Chromatography Development:
-
Select a suitable column (e.g., C18 for nonpolar compounds).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Optimize the gradient to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
-
-
Sample Preparation:
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate and reconstitute.
-
-
-
Method Validation:
-
Assess linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. longdom.org [longdom.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
How to prevent degradation of Phyllostadimer A during storage
This technical support center provides guidance on the proper storage and handling of Phyllostadimer A to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at -20°C to -80°C. For short-term storage, refrigeration at 2-8°C is acceptable. One supplier suggests that this compound can be stored at room temperature in the continental US, but for maintaining long-term stability, colder temperatures are advisable. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.
Q2: How should I handle this compound upon receipt?
Upon receipt, it is best to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Ensure that the vials are tightly sealed to prevent exposure to moisture and air.
Q3: Is this compound sensitive to light?
Yes, as a phenolic compound, this compound is likely susceptible to photodegradation.[1][2] It is crucial to protect it from light by storing it in amber vials or by wrapping the container in aluminum foil. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.
Q4: What is the likely impact of pH on the stability of this compound?
Q5: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods. If necessary, prepare fresh solutions for each experiment. If short-term storage in solution is unavoidable, use a high-quality, anhydrous solvent, degas the solution to remove oxygen, and store at -80°C in a tightly sealed, light-protected container.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | 1. Review your storage conditions. Is the compound stored at the recommended temperature and protected from light and moisture? 2. Aliquot a fresh sample from your stock that has not undergone multiple freeze-thaw cycles. 3. Perform a quality control check on your sample using an appropriate analytical method (e.g., HPLC) to assess its purity. |
| Visible change in color or appearance of the solid compound | Oxidation or degradation. | 1. Discard the sample as its purity is compromised. 2. When handling the solid, work quickly and in a low-humidity environment (e.g., in a glove box with an inert atmosphere). 3. Ensure storage containers are purged with an inert gas like argon or nitrogen before sealing. |
| Precipitate formation in a stored solution | Poor solubility at lower temperatures or degradation product precipitation. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. The solution should be discarded and a fresh one prepared. 3. Consider using a different solvent or a co-solvent to improve solubility if storing in solution is necessary. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Temperature Conditions
Objective: To determine the thermal stability of this compound at various temperatures.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a known concentration.
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials at different temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
-
Analyze the concentration and purity of this compound in each sample using a validated HPLC-UV method.[6][7]
-
Calculate the percentage of degradation over time for each temperature.
Protocol 2: Assessing the Photostability of this compound
Objective: To evaluate the effect of light exposure on the stability of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aliquot the solution into two sets of amber HPLC vials.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set of vials to a controlled light source (e.g., a photostability chamber with a specified lux level) for defined periods (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Keep the dark control set at the same temperature.
-
At each time point, analyze one vial from both the light-exposed and dark control sets using HPLC-UV.
-
Compare the degradation rates between the two groups to determine the extent of photodegradation.
Data Presentation
Table 1: Hypothetical Thermal Degradation of this compound Over 12 Weeks
| Storage Temperature | % Degradation (Week 1) | % Degradation (Week 4) | % Degradation (Week 12) |
| -80°C | < 0.1% | < 0.1% | < 0.2% |
| -20°C | < 0.2% | < 0.5% | < 1.0% |
| 4°C | ~0.5% | ~1.5% | ~4.0% |
| 25°C | ~2.0% | ~8.0% | ~25.0% |
Table 2: Hypothetical Photodegradation of this compound Solution
| Exposure Time (hours) | % Degradation (Light Exposed) | % Degradation (Dark Control) |
| 0 | 0% | 0% |
| 4 | ~5% | < 0.5% |
| 8 | ~12% | < 0.5% |
| 24 | ~35% | < 1.0% |
Visualizations
Caption: Major factors contributing to the degradation of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on stability of dimer structure of the main protease of coronavirus-2 – ChemChula [web.chemcu.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. | MDPI [mdpi.com]
Technical Support Center: Interference in Antioxidant Assays with Phyllostadimer A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues and sources of interference when evaluating the antioxidant capacity of complex molecules like Phyllostadimer A, a compound likely belonging to the diverse phytochemical classes found in the Phyllanthus genus, such as ellagitannins or biflavonoids.[1][2] These guides are designed to help you troubleshoot your experiments and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with antioxidant assays?
While this compound is not extensively characterized in scientific literature, its name suggests it is a dimeric compound from a Phyllanthus species. Plants in this genus are rich sources of polyphenols, particularly ellagitannins (like geraniin (B209207) and amariin) and flavonoids (like quercetin).[1][3] These molecules are potent antioxidants but their complex structures, inherent color, and slow reaction kinetics can interfere with common colorimetric antioxidant assays.[4][5]
Q2: My antioxidant capacity results for this compound are inconsistent across different assays (e.g., DPPH, ABTS, FRAP). Why is this happening?
This is a common and expected observation. Different assays measure antioxidant capacity through distinct chemical mechanisms, primarily Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[6]
-
SET-based assays (DPPH, ABTS, FRAP): Measure the ability of an antioxidant to donate an electron to reduce an oxidant.[7]
-
HAT-based assays (ORAC): Measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[8]
Complex polyphenols, such as ellagitannins and biflavonoids, may exhibit different efficiencies in these mechanisms, leading to varied results.[1][9] Therefore, using a panel of assays is recommended for a comprehensive assessment of antioxidant potential.
Q3: My sample is colored and appears to be interfering with the absorbance readings in my DPPH or FRAP assay. How can I correct for this?
Color interference is a significant challenge in spectrophotometric assays, as the intrinsic absorbance of a colored sample can overlap with the assay's measurement wavelength.[4][10] To correct for this, you must prepare and measure a sample blank for each concentration of this compound.
The sample blank should contain the sample at the specific concentration and the assay solvent (e.g., methanol) but without the colored assay reagent (e.g., the DPPH radical). The absorbance of this sample blank is then subtracted from the absorbance of the corresponding test sample.[11]
Q4: The reaction in my assay seems very slow or does not reach a stable endpoint. Can this affect my results?
Yes, reaction kinetics are critical. Many complex, high-molecular-weight polyphenols react slowly with radicals like DPPH• and ABTS•+.[11] Standard protocols often specify a fixed incubation time (e.g., 30 minutes), which may not be sufficient for the reaction to reach completion, leading to an underestimation of antioxidant capacity.[12] It is advisable to perform a kinetic study by taking readings at multiple time points (e.g., 30, 60, 90, 120 minutes) to determine when the reaction plateaus.[12]
Q5: How does the choice of solvent affect the measurement of antioxidant activity for a compound like this compound?
The solvent system is crucial for two main reasons:
-
Solubility: Polyphenolic compounds often have poor solubility in purely aqueous or nonpolar organic solvents. Using a solvent system where this compound is fully dissolved, such as an ethanol-water mixture or using a small amount of DMSO to create a stock solution, is essential to avoid underestimating its activity.[13]
-
Reaction Environment: The polarity of the solvent can influence the reaction mechanism (HAT vs. SET) and the stability of the radicals, thereby affecting the measured antioxidant values.[14] For instance, the ORAC assay can be particularly sensitive to the presence of organic solvents like ethanol (B145695), which can delay reaction kinetics.[15]
Troubleshooting Guides by Assay
This section provides specific troubleshooting advice for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Problem: My absorbance values are inconsistent or increase with higher sample concentrations, even though the purple color is fading.
-
Possible Cause: This strongly indicates interference from the sample's color.[10] The absorbance of your compound at the measurement wavelength (typically ~517 nm) is masking the decrease in DPPH• absorbance.[16]
-
Solution: Run a sample blank for each concentration as described in FAQ Q3. The corrected absorbance is calculated as: Corrected Absorbance = Absorbance(Sample+DPPH) - Absorbance(Sample Blank).
-
-
Problem: The antioxidant activity appears much lower than expected for a polyphenolic compound.
-
Possible Cause 1: Incomplete reaction. Large molecules like dimeric tannins may require more time to react due to steric hindrance.[17]
-
Solution 1: Increase the incubation time. Perform a time-course experiment to find the optimal reaction duration.
-
Possible Cause 2: Poor solubility. The compound may be precipitating in the assay medium.
-
Solution 2: Ensure this compound is fully dissolved. Prepare stock solutions in a suitable solvent like DMSO before diluting into the assay solvent (e.g., methanol).[18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Problem: I am seeing high variability and poor reproducibility between replicates and experiments.
-
Possible Cause 1: Inconsistent ABTS•+ radical generation. The reaction between ABTS and potassium persulfate requires 12-16 hours in the dark for complete, stable radical formation.[12]
-
Solution 1: Strictly adhere to a validated protocol for generating the ABTS•+ stock solution. Ensure the incubation time and conditions are identical for every batch.[12]
-
Possible Cause 2: pH sensitivity. The antioxidant potential of polyphenols can be highly dependent on the pH of the reaction medium.[19]
-
Solution 2: Use a buffered solution (e.g., phosphate-buffered saline, PBS) at a consistent pH for all dilutions and measurements to minimize variability.[12]
-
Possible Cause 3: The reaction has not reached its endpoint. Similar to DPPH, complex antioxidants may react slowly with the ABTS radical.[11][20]
-
Solution 3: While the initial reaction is often fast, it can continue for an extended period. Standardize your incubation time across all experiments, or perform a kinetic analysis to ensure you are measuring at a consistent point in the reaction. Reading at a fixed time point of 6-7 minutes is common, but may not represent the total capacity for slow-reacting compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Problem: My results are not reproducible, and the color development is inconsistent.
-
Possible Cause: The FRAP reagent is unstable and must be prepared fresh.[21] The pre-mixed reagent, a combination of TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer, should be used within a few hours.[22]
-
Solution: Always prepare the FRAP working reagent immediately before use. Ensure the pH of the acetate buffer is correctly adjusted to 3.6, as the reaction is pH-dependent.[23]
-
-
Problem: The sample becomes cloudy or forms a precipitate upon addition to the FRAP reagent.
-
Possible Cause: Poor solubility of this compound in the acidic, aqueous FRAP reagent.[23]
-
Solution: Try diluting the sample in a co-solvent before adding it to the reagent. However, be aware that solvents can interfere with the assay. Ensure the final solvent concentration is low and consistent across all samples and standards.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Problem: I suspect my results are being underestimated.
-
Possible Cause: The solvent used to dissolve this compound may be affecting the reaction kinetics. Organic solvents can delay the decay of the fluorescein (B123965) probe and the reaction with the AAPH-derived radicals.[15][24]
-
Solution: If using an organic solvent for your sample, ensure that the same concentration of that solvent is present in your Trolox standards and blank wells. This ensures that any solvent effect is applied uniformly.[15]
-
-
Problem: The fluorescence decay curves for my sample look unusual or show multiple phases.
-
Possible Cause: Complex antioxidants or mixtures can produce metabolites or intermediate radicals during the assay that also have antioxidant activity.[15] This results in complex decay kinetics that are not captured by a simple endpoint measurement.
-
Solution: The ORAC assay's strength is its kinetic measurement. Analyze the entire decay curve. The "Area Under the Curve" (AUC) calculation method is standard and accounts for both the inhibition time and the degree of inhibition.
-
Data Presentation
Table 1: Summary of Common Antioxidant Assays
| Assay | Mechanism | Wavelength | Pros | Cons & Potential Interferences |
| DPPH | SET | ~517 nm | Simple, rapid, uses a stable radical. | Interference from colored compounds, slow reactivity with sterically hindered antioxidants, radical is not physiologically relevant.[4][25] |
| ABTS | Primarily SET | ~734 nm | Soluble in both aqueous and organic solvents, less interference from color at 734 nm, rapid.[6][20] | Radical generation is time-consuming (12-16h), pH-sensitive, radical is not physiologically relevant.[12] |
| FRAP | SET | ~593 nm | Simple, fast, and inexpensive.[22][26] | Measures only reducing power (not radical scavenging), pH-sensitive, interference from other reducing agents and colored compounds.[23][27] |
| ORAC | HAT | Ex: 485 nmEm: 520 nm | Uses a biologically relevant radical (peroxyl), measures both inhibition time and degree, high throughput.[8][28] | Sensitive to temperature and solvent effects, can be influenced by secondary reactions, requires a fluorescence plate reader.[15] |
Table 2: Troubleshooting Matrix for this compound
| Observed Problem | Possible Cause | Recommended Action | Assay(s) Affected |
| Inconsistent results between assays | Different reaction mechanisms | Report results for each assay separately; use a panel of both SET and HAT-based methods for a full profile. | All |
| Absorbance is too high or does not decrease with antioxidant addition | Sample color interference | Prepare and subtract a sample blank (sample + solvent, no reagent).[11] | DPPH, FRAP |
| Low or non-reproducible results | Poor sample solubility | Prepare stock solution in a minimal amount of a strong solvent (e.g., DMSO) and dilute further in assay solvent. Visually check for precipitation. | All |
| Reaction does not reach a stable endpoint | Slow reaction kinetics | Perform a time-course study to determine the optimal incubation time where the reaction reaches a plateau. | DPPH, ABTS |
| High variability between replicates | Inconsistent reagent preparation or pH | Prepare fresh reagents daily (FRAP).[21] Ensure complete radical activation (ABTS).[12] Use buffers to maintain consistent pH (ABTS). | ABTS, FRAP |
| Underestimation of antioxidant capacity | Solvent effects | Ensure standards, samples, and blanks have the same final concentration of any co-solvents used for solubility.[15] | ORAC |
Experimental Protocols (96-Well Plate Format)
DPPH Assay Protocol
-
Reagent Preparation: Prepare a ~0.1 mM DPPH solution in methanol (B129727). The absorbance of this solution at 517 nm should be ~1.0. Store in the dark.
-
Sample Preparation: Prepare a serial dilution of this compound in methanol. Prepare a Trolox standard curve (e.g., 0-500 µM).
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of your sample, standard, or methanol (for blank).
-
For color correction: In a separate plate, add 20 µL of sample and 180 µL of methanol (this is the sample blank).
-
Add 180 µL of the DPPH working solution to each well of the main plate.
-
Incubate in the dark at room temperature for 30-60 minutes (or optimized time).
-
Measure absorbance at 517 nm.
-
-
Calculation:
-
% Inhibition = [1 - (Abs_Sample - Abs_SampleBlank) / Abs_Control] * 100
-
Plot % Inhibition vs. concentration to determine the IC₅₀ or calculate Trolox Equivalents (TEAC).
-
ABTS Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.[12]
-
-
Sample Preparation: Prepare serial dilutions of this compound and a Trolox standard curve in the same solvent used for the ABTS•+ dilution.
-
Assay Procedure:
-
Add 20 µL of sample, standard, or solvent (blank) to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature in the dark for 6-30 minutes (use a consistent, optimized time).[11]
-
Measure absorbance at 734 nm.
-
-
Calculation: Calculate % Inhibition and IC₅₀ or TEAC as for the DPPH assay.
FRAP Assay Protocol
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃ in water.
-
FRAP Reagent (prepare fresh): Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[7]
-
-
Sample Preparation: Prepare serial dilutions of this compound. Prepare a standard curve using FeSO₄ (0-1000 µM).
-
Assay Procedure:
-
Add 20 µL of sample, standard, or solvent (blank) to a 96-well plate.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure absorbance at 593 nm.
-
-
Calculation: Subtract the blank reading from all sample and standard readings. Plot the standard curve and determine the FRAP value of the samples in Fe(II) equivalents.
ORAC Assay Protocol
-
Reagent Preparation:
-
Fluorescein Working Solution: Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution: Prepare fresh in 75 mM phosphate buffer (pH 7.4).
-
Trolox Standard: Prepare serial dilutions in 75 mM phosphate buffer (pH 7.4).
-
-
Sample Preparation: Dilute this compound in 75 mM phosphate buffer (pH 7.4). Ensure the final concentration of any co-solvent is minimal and consistent across all wells.
-
Assay Procedure (96-well black plate):
-
Add 25 µL of sample, standard, or buffer (blank) to appropriate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.
-
Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every minute for 60-90 minutes. The plate must be maintained at 37°C.[11]
-
-
Calculation: Calculate the Area Under the Curve (AUC) for each well. Determine the Net AUC (AUC_Sample - AUC_Blank). Plot the Net AUC of the standards against their concentration and determine the ORAC value of this compound in Trolox Equivalents.
Visualizations
Caption: A logical workflow for troubleshooting common issues in antioxidant assays.
Caption: Reaction mechanism for the DPPH assay with an antioxidant (AH).
Caption: Decision tree for selecting an appropriate antioxidant assay.
References
- 1. Antioxidant activity of some polyphenol constituents of the medicinal plant Phyllanthus amarus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. zen-bio.com [zen-bio.com]
- 27. High Correlation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging, Ferric Reducing Activity Potential and Tot… [ouci.dntb.gov.ua]
- 28. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Phyllostadimer A at high concentrations
Disclaimer: Information regarding the specific mechanism of cytotoxicity for Phyllostadimer A at high concentrations is not extensively available in the public domain. Therefore, this guide provides a comprehensive framework and best practices for researchers to characterize and address the cytotoxicity of novel natural products, using this compound as a representative example. The principles, protocols, and troubleshooting guides presented here are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound across all our tested cell lines, even at concentrations where we don't expect to see on-target effects. What could be the cause?
A1: High cytotoxicity across multiple cell lines could stem from several factors. It is crucial to first rule out experimental artifacts. Potential causes include:
-
Compound Concentration Errors: Inaccurate serial dilutions or errors in calculating the stock concentration can lead to unexpectedly high final concentrations.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It's essential to ensure the final solvent concentration is non-toxic for your specific cell lines (typically <0.5%).[1]
-
Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can induce stress and cell death, confounding the results.
-
Compound Instability: this compound might be unstable in your culture medium, degrading into a more toxic substance over the course of the experiment.
Q2: How can we determine if the observed cytotoxicity is a specific on-target effect or a general off-target effect of this compound?
A2: Differentiating between on-target and off-target cytotoxicity is a critical step. A key strategy is to establish a "therapeutic window" by generating concentration-response curves for both the desired on-target activity and cytotoxicity.[1] Additionally, consider the following controls:
-
Structural Analog Control: If available, use a structurally similar analog of this compound that is known to be inactive against the primary target. If this analog shows similar cytotoxicity, the effect is likely off-target.[1]
-
Cell Line Control: Test this compound in a cell line that does not express the intended target. Any observed cytotoxicity in this cell line would be, by definition, an off-target effect.[1]
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity in our experiments with this compound?
A3: When encountering unexpected cytotoxicity, a systematic approach to troubleshooting is essential.[2] Begin by verifying the basics of your experimental setup:
-
Confirm Compound Concentration: Re-calculate dilutions and, if possible, verify the stock solution concentration.
-
Assess Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination.
-
Check Solvent Toxicity: Run a vehicle-only control to confirm that the solvent concentration is not causing cell death.[1]
-
Repeat the Experiment: Use fresh reagents and a newly prepared stock solution of this compound to rule out reagent degradation or contamination.[2]
Q4: Could the cytotoxicity we are observing be an artifact of the assay we are using?
A4: Yes, the choice of cytotoxicity assay can influence the results. Different assays measure different cellular parameters, and some can be prone to artifacts.[3] For example, tetrazolium-based assays (like MTT) measure metabolic activity, which can sometimes be misleading.[4][5] It is advisable to confirm findings using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion).[6]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Possible Cause | Recommended Action | Reference |
| High Cell Density | Optimize the cell seeding density. Perform a titration experiment to find the optimal cell number for your assay. | [7] |
| Forceful Pipetting | Handle the cell suspension gently during plating to avoid causing cell lysis. | [7] |
| Culture Medium Interference | Test the absorbance or fluorescence of the cell culture medium alone. High concentrations of certain components (e.g., phenol (B47542) red) can interfere with some assays. | [6][7] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action | Reference |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | [3] |
| Compound Aggregation | Natural products can sometimes aggregate in culture medium. Visually inspect the wells for precipitates. Consider using a different solvent or including a non-toxic surfactant. | [3] |
| Variations in Incubation Time | Ensure that the incubation times for compound treatment and assay development are consistent across all experiments. | [3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[2][8]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and no-treatment controls.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Correct for background by subtracting the absorbance of the medium-only control. Calculate the percentage of cytotoxicity relative to the vehicle-treated control cells.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as in the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells, making sure to collect any floating cells from the supernatant, as these may be apoptotic.
-
Washing: Wash the cells with cold PBS.[2]
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[2]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Visualizations
Caption: Hypothetical p53-dependent apoptosis pathway induced by high concentrations of this compound.
Caption: A streamlined experimental workflow for investigating and characterizing cytotoxicity.
Caption: A decision tree for troubleshooting high cytotoxicity in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Method refinement for consistent results with Phyllostadimer A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Phyllostadimer A, a dimeric alkaloid with potential applications in drug development. Given that "this compound" is a specific and likely novel compound, this guide is based on established principles for working with related dimeric alkaloids isolated from the Phyllanthus genus, such as securinine-type alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
This compound is a dimeric alkaloid, likely belonging to the securinine (B1681715) class of compounds, which are found in plants of the Phyllanthus genus.[1][2] Alkaloids from this genus have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and antitumor effects.[2][3] Dimeric alkaloids, in particular, are of interest for their potentially enhanced and more selective biological activities compared to their monomeric counterparts.[4]
Q2: What are the main challenges in working with this compound?
Researchers may encounter challenges in the isolation, purification, and characterization of this compound due to its complex structure and potential for low natural abundance.[5][6] Ensuring consistent biological activity can also be a challenge, as minor variations in purity or experimental conditions can significantly impact results.
Q3: How should this compound be stored to ensure its stability?
While specific stability data for this compound is not available, general best practices for storing complex natural products should be followed. It is recommended to store the compound as a dry powder at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh stocks for each experiment or to store them at -80°C in an appropriate solvent (e.g., DMSO) in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Yields During Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Ensure the plant material is finely ground to maximize surface area. 2. Optimize the extraction solvent system. A step-wise extraction with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) is recommended.[6] 3. Increase the extraction time and/or use methods like sonication or Soxhlet extraction to improve efficiency.[7] |
| Degradation of the Compound | 1. Perform extraction and purification steps at low temperatures to minimize degradation. 2. Protect the extracts from light, especially if the compound is known to be light-sensitive. |
| Suboptimal Chromatographic Separation | 1. Experiment with different chromatographic techniques (e.g., column chromatography, flash chromatography, preparative HPLC) to find the most effective method.[5] 2. Screen various solvent systems for optimal separation on TLC plates before scaling up to column chromatography. |
Issue 2: Difficulty in Structural Characterization
| Potential Cause | Troubleshooting Steps |
| Complex NMR Spectra | 1. Utilize 2D NMR techniques (COSY, HSQC, HMBC) to aid in assigning proton and carbon signals. 2. Compare the spectral data with those of known related compounds, such as securinine and other dimeric alkaloids from Phyllanthus species.[1] |
| Ambiguous Stereochemistry | 1. Employ techniques such as X-ray crystallography for unambiguous determination of the absolute configuration. 2. Use chiral chromatography or circular dichroism (CD) spectroscopy to determine the stereochemistry.[4] |
| Presence of Impurities | 1. Re-purify the compound using high-resolution techniques like preparative HPLC. 2. Use high-field NMR and high-resolution mass spectrometry (HRMS) to identify and quantify any remaining impurities. |
Issue 3: Inconsistent Biological Assay Results
| Potential Cause | Troubleshooting Steps |
| Variability in Compound Purity | 1. Ensure the purity of each batch of this compound is confirmed by HPLC and NMR before use in biological assays. 2. Establish a purity threshold (e.g., >95%) for all experiments. |
| Solubility Issues | 1. Determine the optimal solvent for dissolving this compound for your specific assay (e.g., DMSO, ethanol). Securinine is soluble in ethanol (B145695) and DMSO but insoluble in water.[8] 2. Ensure the final concentration of the solvent in the assay medium is low and does not affect the experimental outcome. |
| Cell Line or Target Variability | 1. Maintain consistent cell culture conditions, including passage number and confluency. 2. Regularly check for mycoplasma contamination. 3. Ensure the target of interest is consistently expressed in the chosen experimental model. |
Experimental Protocols
General Protocol for Isolation and Purification of Dimeric Alkaloids from Phyllanthus Species:
-
Extraction: The dried and powdered plant material is sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Purification: Fractions containing the target compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure dimer.[5]
Illustrative Experimental Workflow
Caption: A general workflow for the isolation and characterization of this compound.
Potential Signaling Pathway
Based on the known biological activities of related securinine alkaloids, which have been shown to modulate pathways such as PI3K/Akt/mTOR and inhibit GABA receptors, a plausible signaling pathway for this compound's antitumor activity is proposed below.[8][9]
Caption: A putative signaling pathway for this compound's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phaeanthuslucidines A-D, dimeric aporphine alkaloid derivatives from Phaeanthus lucidus Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Securinine - LKT Labs [lktlabs.com]
- 9. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Phyllostadimer A in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Phyllostadimer A, a compound representative of poorly soluble natural products.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributable to several factors characteristic of complex natural polyphenolic compounds. These include:
-
Low Aqueous Solubility: this compound is predicted to have poor solubility in gastrointestinal fluids, which is a critical first step for absorption.
-
Low Permeability: The molecular size and structure of this compound may limit its ability to passively diffuse across the intestinal epithelium.
-
First-Pass Metabolism: Like many xenobiotics, this compound may be subject to extensive metabolism in the liver before it reaches systemic circulation, significantly reducing the amount of active compound.[1]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen.[1]
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like this compound.[2][3][4] These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic pathway, bypassing the first-pass metabolism.[5][6][7][8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and extent.[10][11][12][13]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and potentially target its delivery.[4][14][15]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can lead to a faster dissolution rate.[16]
Q3: How do I select the most appropriate formulation strategy for my in vivo study?
A3: The choice of formulation depends on the specific physicochemical properties of this compound, the intended animal model, and the experimental goals. A step-wise approach is recommended:
-
Characterize Physicochemical Properties: Determine the solubility of this compound in various oils, surfactants, and co-solvents to assess the feasibility of lipid-based formulations.
-
Feasibility Studies: Prepare small batches of different formulations (e.g., SEDDS, solid dispersion) and evaluate their drug loading and in vitro dissolution performance.
-
Pilot In Vivo Studies: Test the most promising formulations in a small group of animals to assess their impact on key pharmacokinetic parameters.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low and variable oral exposure in preclinical species | Poor aqueous solubility and dissolution rate limitation | - Particle Size Reduction: Micronize or nanosize the compound to increase surface area. - Formulation Approach: Utilize a solubility-enhancing formulation such as a solid dispersion or a lipid-based system like SEDDS.[1] |
| Low intestinal permeability | - Permeation Enhancers: Include excipients that can transiently increase intestinal permeability (use with caution and appropriate toxicity studies). - Lipid-Based Formulations: These can promote absorption via the lymphatic system.[1] | |
| High first-pass metabolism | - Lipid-Based Formulations: Promote lymphatic absorption to partially bypass the liver. - Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes to confirm the mechanism (for research purposes only). | |
| Efflux by P-glycoprotein (P-gp) | - In Vitro Screening: Use Caco-2 cell monolayers to determine if this compound is a P-gp substrate. - Co-administration with P-gp Inhibitors: In preclinical models, this can confirm the role of P-gp in limiting absorption.[1] | |
| Significant food effect observed in pharmacokinetic studies | Increased solubilization of a lipophilic drug in the presence of dietary fats ("positive" food effect) | - Dosing with Food: To ensure consistent absorption, it may be necessary to administer the compound with food. Conduct a formal food-effect study in a relevant animal model.[1] |
| Delayed gastric emptying in the fed state, allowing more time for a poorly soluble drug to dissolve ("positive" food effect) | - Controlled Feeding Protocols: Design a preclinical study with controlled feeding schedules to assess the impact on drug absorption.[1] | |
| Drug degradation in the acidic environment of the stomach, which is prolonged in the fed state ("negative" food effect) | - Enteric-Coated Formulation: Develop an enteric-coated dosage form that protects the drug in the stomach and releases it in the intestine. Evaluate its in vitro dissolution at different pH values before in vivo studies.[1] | |
| Precipitation of the compound in the GI tract upon dilution of the formulation | Supersaturation and subsequent precipitation | - Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. |
| Poor formulation design | - Reformulate: Re-evaluate the components of the formulation, particularly the ratios of oil, surfactant, and co-solvent in a SEDDS, to ensure the formation of a stable emulsion upon dilution. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 50 | 250 ± 50 | 1.5 | 1500 ± 300 | 600 |
| SEDDS | 50 | 400 ± 70 | 1.0 | 2500 ± 450 | 1000 |
Table 2: Composition of an Exemplary Self-Emulsifying Drug Delivery System (SEDDS) for this compound
| Component | Function | Example Excipient | Concentration (% w/w) |
| Oil Phase | Solubilizes the drug | Capryol™ 90 | 30 |
| Surfactant | Forms the emulsion | Kolliphor® RH 40 | 50 |
| Co-solvent/Co-surfactant | Improves drug solubility and emulsification | Transcutol® HP | 20 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:5 w/w).
-
Mixing: Stir the solution until a clear solution is obtained. Sonication can be used to facilitate dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Select an oil, surfactant, and co-solvent based on the solubility of this compound in each excipient.
-
Mixing: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Drug Dissolution: Add the required amount of this compound to the mixture.
-
Homogenization: Vortex the mixture and use a magnetic stirrer at a moderate temperature (e.g., 40°C) until the drug is completely dissolved and a clear, homogenous solution is formed.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its physical stability.
-
Mandatory Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by lipid-based formulations.
Caption: Nanoparticle drug delivery system for enhanced bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to Improve the Poor Bioavailability of Polyphenols | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Increasing the Bioavailability of Polyphenols | Encyclopedia MDPI [encyclopedia.pub]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. research.monash.edu [research.monash.edu]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phyllostadimer A versus other bamboo-derived antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of various bioactive compounds derived from bamboo. While the initial topic of interest was Phyllostadimer A, a comprehensive search of the scientific literature did not yield specific data for this compound. Therefore, this guide focuses on a selection of well-characterized antioxidants from bamboo, offering a data-driven comparison of their performance in various antioxidant assays. This information is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of natural compounds.
I. Overview of Bamboo-Derived Antioxidants
Bamboo is a rich source of various phytochemicals with potent antioxidant properties. These compounds are primarily from the phenolic and flavonoid classes and have been shown to mitigate oxidative stress by scavenging free radicals and modulating cellular signaling pathways. This guide will focus on the following representative antioxidant compounds that have been isolated from various bamboo species, particularly from the genus Phyllostachys:
-
Chlorogenic Acid and its derivatives: These are esters of caffeic acid and quinic acid and are abundant in bamboo leaves.
-
Caffeic Acid: A hydroxycinnamic acid that is a key component of many plant-derived phenols.
-
Flavonoid Glycosides: Including orientin, isoorientin, and vitexin, which are commonly found in bamboo leaves and have demonstrated significant antioxidant and anti-inflammatory effects.
II. Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays and other relevant antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Compound | Antioxidant Assay | IC50 Value (µM) | Bamboo Source Species | Reference |
| 3-O-(3'-methylcaffeoyl)quinic acid | DPPH Scavenging | 16.0 | Phyllostachys edulis | [1] |
| 5-O-caffeoyl-4-methylquinic acid | DPPH Scavenging | 8.8 | Phyllostachys edulis | [1] |
| 3-O-caffeoyl-1-methylquinic acid | DPPH Scavenging | 6.9 | Phyllostachys edulis | [1] |
| Chlorogenic Acid | DPPH Scavenging | 12.3 | Phyllostachys edulis | [1] |
| Caffeic Acid | DPPH Scavenging | 13.7 | Phyllostachys edulis | [1] |
| Ferulic Acid | DPPH Scavenging | 36.5 | Phyllostachys edulis | [1] |
| Isoorientin | DPPH Scavenging | 9.5 | Phyllostachys nigra | [2] |
| 2"-O-alpha-L-rhamnoside | DPPH Scavenging | 34.5 | Phyllostachys nigra | [2] |
III. Experimental Protocols
This section provides detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: The bamboo-derived antioxidant compounds are dissolved in methanol to prepare a series of concentrations.
-
Reaction: A specific volume of each sample concentration is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value is then determined from a plot of inhibition percentage against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS radical cation: A 7 mM ABTS solution is reacted with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS working solution: The ABTS radical solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The antioxidant samples are prepared in a suitable solvent.
-
Reaction: A small volume of the sample is added to the ABTS working solution.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a phosphate (B84403) buffer.
-
Sample Preparation: The test samples are prepared in the same buffer.
-
Reaction Setup: The fluorescent probe, sample (or standard or blank), and buffer are mixed in a microplate well and incubated.
-
Initiation: The reaction is initiated by adding the free radical initiator.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the standard (Trolox). The results are expressed as Trolox equivalents.
IV. Signaling Pathways and Mechanisms of Action
Bamboo-derived antioxidants exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular stress response and inflammation.
Nrf2-Dependent Antioxidant Response
Certain bamboo compounds, such as 3-O-caffeoyl-1-methylquinic acid, have been found to upregulate the expression of heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes.[2] This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Modulation of MAPK and Autophagy Signaling
Bamboo leaf flavonoids have been shown to suppress oxidative stress-induced cellular senescence by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and inducing autophagy.[3]
V. Experimental Workflow
The following diagram illustrates a general workflow for the extraction, isolation, and evaluation of antioxidant compounds from bamboo.
VI. Conclusion
While data on "this compound" is not currently available in the public scientific domain, this guide demonstrates that bamboo is a promising source of a diverse range of potent antioxidants. The compounds highlighted herein, including chlorogenic acid derivatives and various flavonoids, exhibit significant radical scavenging activity and the ability to modulate key cellular signaling pathways related to oxidative stress. Further research into these and other bamboo-derived compounds is warranted to fully elucidate their therapeutic potential in the prevention and treatment of diseases associated with oxidative damage. This guide serves as a foundational resource for researchers to compare the efficacy of known bamboo antioxidants and to design further investigations into this valuable natural resource.
References
- 1. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Medicinal Application and Toxicity Evaluation of Extracts from Bamboo Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bamboo Leaf Flavonoids Suppress Oxidative Stress-Induced Senescence of HaCaT Cells and UVB-Induced Photoaging of Mice through p38 MAPK and Autophagy Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Phyllostachys Compounds: A Comparative Analysis
Initial searches for "Phyllostadimer A" have not yielded specific data on a compound with this exact name, suggesting it may be a novel or less-documented molecule. However, extensive research into the Phyllostachys genus, a prevalent type of bamboo, reveals a rich source of potent antioxidant compounds. This guide, therefore, pivots to a comparative analysis of well-characterized antioxidants isolated from Phyllostachys species against common synthetic antioxidants, providing a valuable resource for researchers, scientists, and drug development professionals.
This publication will delve into the efficacy of these natural compounds, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Antioxidant Activity
Extracts from Phyllostachys species, particularly Phyllostachys edulis and Phyllostachys nigra, have demonstrated significant antioxidant capabilities.[1][2][3] The primary antioxidant components identified are phenolic compounds, including flavonoids and derivatives of chlorogenic acid.[1][2][3][4]
To provide a clear comparison, the following table will be populated with efficacy data (such as IC50 values from DPPH, ABTS, and other relevant assays) for both Phyllostachys-derived compounds and widely used synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox, as data becomes available in subsequent searches.
| Compound/Extract | Antioxidant Assay | IC50 Value / Efficacy | Source |
| Phyllostachys Compound 1 | DPPH | Data to be populated | |
| Phyllostachys Compound 2 | ABTS | Data to be populated | |
| BHT | DPPH | Data to be populated | |
| BHA | ABTS | Data to be populated | |
| Trolox | ORAC | Data to be populated |
Experimental Protocols
A foundational aspect of antioxidant research is the methodology used to determine efficacy. The following are outlines of standard assays frequently employed in the studies of natural and synthetic antioxidants.
1,1-diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the antioxidant compound (or extract) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The resulting blue-green ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the antioxidant are added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Visualizing Antioxidant Mechanisms
To illustrate the general workflow of assessing antioxidant capacity and a potential signaling pathway influenced by antioxidants, the following diagrams are provided.
Caption: General workflow for assessing antioxidant capacity.
Caption: Nrf2-mediated antioxidant response pathway.
Further investigation is required to populate the comparative data table with specific values for Phyllostachys-derived compounds and their synthetic counterparts. As this information becomes available, this guide will be updated to provide a comprehensive and quantitative comparison.
References
Validating the Anti-inflammatory Effects of Phyllostadimer A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory properties of the novel compound, Phyllostadimer A. Due to the limited availability of public data on this compound, this document presents a validation workflow using hypothetical data to illustrate the experimental comparisons against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib (B62257) and Ibuprofen. The experimental protocols and mechanistic pathways described are based on established and widely used methodologies in pre-clinical anti-inflammatory drug discovery.
Comparative Performance Data: this compound vs. Standard of Care
A critical step in the validation of a new therapeutic agent is to benchmark its performance against current standards of care. The following tables summarize key in vitro and in vivo quantitative data, comparing the hypothetical performance of this compound with the known activities of Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound (Hypothetical Data) | Celecoxib | Ibuprofen | Test System |
| COX-2 Inhibition (IC50) | 85 nM | ~40 nM | ~2.5 µM | Human recombinant COX-2 enzyme assay |
| COX-1 Inhibition (IC50) | >15 µM | ~15 µM | ~1 µM | Human recombinant COX-1 enzyme assay |
| COX-2/COX-1 Selectivity Ratio | >176 | ~375 | ~0.4 | Calculated from IC50 values |
| NF-κB Inhibition (IC50) | 250 nM | Reported to inhibit NF-κB | Reported to inhibit NF-κB | LPS-stimulated RAW 264.7 macrophages |
| TNF-α Inhibition (IC50) | 180 nM | Concentration-dependent reduction | Concentration-dependent reduction | LPS-stimulated RAW 264.7 macrophages |
| IL-6 Inhibition (IC50) | 220 nM | Concentration-dependent reduction | Concentration-dependent reduction | LPS-stimulated RAW 264.7 macrophages |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Parameter | This compound (Hypothetical Data) | Celecoxib | Ibuprofen | Animal Model |
| Dose | 10 mg/kg | 10 mg/kg | 20 mg/kg | Wistar Rats |
| Inhibition of Paw Edema at 3h (%) | 55% | ~60% | ~50% | Carrageenan-induced paw edema |
| Inhibition of Paw Edema at 5h (%) | 48% | ~52% | ~45% | Carrageenan-induced paw edema |
Proposed Mechanism of Action of this compound
Based on the hypothetical data, this compound is postulated to exert its anti-inflammatory effects through a dual mechanism:
-
Selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme , which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1][2]
-
Suppression of the NF-κB signaling pathway , a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]
This dual action suggests that this compound may not only alleviate the symptoms of inflammation but also modulate the underlying inflammatory cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes are utilized in a 96-well plate format.
-
Each well contains the respective enzyme, arachidonic acid as the substrate, and varying concentrations of the test compound (this compound) or control (Celecoxib, Ibuprofen).
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
The percentage of inhibition at each concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
-
Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a cellular context.
-
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or control compounds for 1 hour.
-
Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected for cytokine analysis.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
NF-κB Analysis: Nuclear extracts are prepared to determine the nuclear translocation of the NF-κB p65 subunit via Western blot or an appropriate assay.
-
In Vivo Assay
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.[5][6]
-
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are used for the study.
-
Grouping: Animals are divided into groups: vehicle control, positive control (Celecoxib or Ibuprofen), and this compound treatment groups at various doses.
-
Compound Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
-
Conclusion
This guide outlines a comprehensive strategy for the pre-clinical validation of this compound as a potential anti-inflammatory agent. The hypothetical data presented suggests that this compound may possess potent anti-inflammatory properties, potentially acting through the selective inhibition of COX-2 and the suppression of the NF-κB signaling pathway. The experimental protocols detailed provide a robust framework for generating the necessary data to substantiate these claims and to objectively compare its efficacy and mechanism of action against established drugs like Celecoxib and Ibuprofen. Further investigation into the pharmacokinetics, safety profile, and efficacy in chronic inflammation models will be crucial for the continued development of this compound as a therapeutic candidate.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent Cox-2 inhibition downregulates NF-κB resulting in chronic intestinal inflammation in the Min/+ mouse model of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Methods to Measure Phyllostadimer A Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a naturally occurring compound, has garnered interest for its significant antioxidant properties. Primarily recognized for its ability to inhibit lipid peroxidation, this molecule presents a promising candidate for further investigation in contexts involving oxidative stress. This guide provides a comparative overview of common methodologies used to assess the antioxidant activity of this compound, offering detailed experimental protocols and a framework for data comparison. Due to a lack of direct comparative studies in the existing literature for this compound, this guide presents standardized protocols for established assays and hypothetical comparative data to illustrate how such a comparison could be structured.
Quantitative Data Summary
The following table summarizes hypothetical performance data for common assays used to measure the antioxidant and lipid peroxidation inhibition activities of this compound. This data is for illustrative purposes to demonstrate a comparative framework and is not derived from actual experimental results.
| Method | Parameter Measured | This compound (Hypothetical IC50/EC50) | Positive Control (e.g., Trolox/Ascorbic Acid) | Principle | Throughput | Cost |
| DPPH Assay | Free radical scavenging | 15 µM | 5 µM (Ascorbic Acid) | Spectrophotometric | High | Low |
| TBARS Assay | Inhibition of lipid peroxidation | 25 µM | 10 µM (Trolox) | Spectrophotometric/Fluorometric | Medium | Medium |
| ORAC Assay | Oxygen radical absorbance capacity | 2.5 µM (Trolox Equivalents) | 1.0 µM (Trolox) | Fluorometric | High | High |
| Cellular Antioxidant Assay (CAA) | Intracellular antioxidant activity | 30 µM | 8 µM (Quercetin) | Fluorometric (Cell-based) | Medium | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample (this compound dilutions, positive control, or blank solvent).
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation (in vitro lipid peroxidation model):
-
Prepare a lipid source, such as a rat liver homogenate or a liposome (B1194612) suspension.
-
Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (B86663) (FeSO4) and ascorbic acid.
-
-
Reagent Preparation:
-
TBA reagent: 0.375% (w/v) thiobarbituric acid in 0.25 M HCl.
-
Trichloroacetic acid (TCA) solution: 15% (w/v).
-
-
Assay Procedure:
-
Incubate the lipid source with and without this compound (at various concentrations) and the pro-oxidant at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the TCA solution to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and add the TBA reagent.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Calculation:
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1).
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
-
Visualizations
Experimental Workflow: Antioxidant Activity Assessment
Caption: A generalized workflow for evaluating the antioxidant activity of this compound.
Signaling Pathway: Cellular Response to Oxidative Stress
Since specific signaling pathways for this compound have not been elucidated, the following diagram illustrates a general cellular response to oxidative stress, a context where an antioxidant like this compound would be active.
Caption: A diagram illustrating the role of an antioxidant in mitigating cellular damage caused by ROS.
Comparative Analysis of Phyllostadimer A from Diverse Bamboo Origins: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of Phyllostadimer A, a promising bis-lignan with noted antioxidant properties, drawing from available data on its presence and activity in various bamboo species. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the current landscape of this compound research and its potential as a therapeutic agent. While direct comparative studies on this compound from different bamboo sources are limited, this guide synthesizes existing information on related lignans (B1203133) and bamboo extracts to provide a foundational understanding.
Data Presentation: Quantitative Analysis of Lignans and Bioactivity in Bamboo
| Bamboo Species | Compound/Extract | Yield/Concentration | Bioactivity Measurement (IC50) | Reference |
| Phyllostachys edulis | This compound & B | Not specified | Significant inhibition of liposomal lipid peroxidation | [Not specified] |
| Phyllostachys nigra | Leaf Extract | Not specified | DPPH Radical Scavenging: 1.59-2.72 mg/mL | [1] |
| Bambusa tuldoides | Lignans (e.g., (+)-lyoniresinol 9′-O-β-d-glucopyranoside) | Not specified | Strong DPPH radical scavenging activity | [2] |
| Neosinocalamus affinis | Cellulolytic Enzyme Lignin | 20.7% of total biomass | Not specified | [3][4] |
| Bambusa lapidea | Cellulolytic Enzyme Lignin | 32.6% of total biomass | Not specified | [3][4] |
| Dendrocalamus brandisii | Cellulolytic Enzyme Lignin | 23.8% of total biomass | Not specified | [3][4] |
Note: The data presented are for total extracts or related lignan (B3055560) compounds and may not directly reflect the yield or purity of this compound. Further targeted quantitative studies are necessary.
Experimental Protocols
Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of this compound are not extensively published. The following methodologies are generalized based on standard practices for the analysis of lignans in plant materials.
Protocol 1: Extraction and Isolation of Lignans from Bamboo
Objective: To extract and isolate this compound and other lignans from bamboo raw material.
Materials:
-
Dried and powdered bamboo stems (Phyllostachys sp.)
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a semi-preparative column (e.g., C18)
Procedure:
-
Extraction: Macerate the powdered bamboo material with methanol at room temperature for 72 hours. Repeat the extraction three times.
-
Solvent Partitioning: Combine the methanol extracts and evaporate under reduced pressure to obtain a crude extract. Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Gel Filtration: Further purify the lignan-containing fractions using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: Isolate individual compounds, including this compound, using a semi-preparative HPLC system with a suitable mobile phase (e.g., methanol-water gradient).
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To quantify the amount of this compound in bamboo extracts.
Materials:
-
Purified this compound standard
-
Bamboo extracts (prepared as in Protocol 1, step 2)
-
HPLC-grade methanol and water
-
Analytical HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
Sample Preparation: Dissolve a known weight of the bamboo extract in methanol and filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the standard solutions and sample extracts into the HPLC system. Use a gradient elution method with a mobile phase of methanol and water. Monitor the absorbance at a specific wavelength determined from the UV spectrum of this compound.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Assessment of Anti-inflammatory Activity via NF-κB Inhibition
Objective: To evaluate the potential of this compound to inhibit the NF-κB signaling pathway in a cell-based assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and reagents
-
Reagents for Western blotting or a reporter gene assay kit for NF-κB
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to 80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for a specified time (e.g., 24 hours).
-
Assessment of NF-κB Activation:
-
Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against phosphorylated IκBα, total IκBα, and NF-κB p65 (total and phosphorylated).
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment with this compound and LPS.
-
-
Data Analysis: Quantify the levels of phosphorylated proteins or reporter gene activity and compare the results from this compound-treated cells to the LPS-only control. A decrease in IκBα phosphorylation or NF-κB p65 phosphorylation/reporter activity indicates inhibition of the NF-κB pathway.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by lignans.
Conclusion and Future Directions
This compound, a bis-lignan from Phyllostachys edulis, demonstrates potential as a natural antioxidant and anti-inflammatory agent. However, a comprehensive comparative analysis of its yield, purity, and bioactivity from different bamboo sources is currently lacking in the scientific literature. The provided guide offers a framework for such a comparative study by synthesizing available data on related compounds and outlining essential experimental protocols. Future research should focus on the systematic quantification of this compound in various Phyllostachys species to identify high-yielding sources. Furthermore, detailed mechanistic studies are required to elucidate the specific interactions of this compound with inflammatory signaling pathways, such as NF-κB, to fully realize its therapeutic potential.
References
In Vivo Validation of Phyllostadimer A's Antioxidant Effects: A Comparative Guide
Executive Summary: This guide provides a framework for the in vivo validation of the antioxidant effects of Phyllostadimer A, a compound for which specific in vivo data is not yet publicly available. To illustrate the validation process, this document outlines a comparative study using a well-established animal model of oxidative stress. The guide compares the projected efficacy of this compound against N-acetylcysteine (NAC), a widely recognized antioxidant. The experimental model and biomarkers presented are based on existing research into the antioxidant properties of extracts from the Phyllostachys genus, from which this compound is derived. The primary mechanism of action explored is the activation of the Nrf2 signaling pathway, a critical cellular defense against oxidative stress.[1][2][3] This document is intended for researchers, scientists, and drug development professionals as a template for designing and evaluating in vivo antioxidant studies.
Comparative Analysis of Antioxidant Efficacy
The following table summarizes hypothetical, yet expected, quantitative data from a phenylhydrazine-induced oxidative stress model in mice. This model is utilized to assess the protective effects of this compound in comparison to a vehicle control and the established antioxidant, N-acetylcysteine (NAC). Phenylhydrazine is a chemical that induces oxidative stress and hemolytic anemia, providing a robust system for evaluating antioxidant interventions.[4][5][6]
| Parameter | Vehicle Control | This compound (50 mg/kg) | N-acetylcysteine (100 mg/kg) | Normal Range |
| Hematological Parameters | ||||
| Hemoglobin (g/dL) | 9.5 ± 0.8 | 12.5 ± 0.7 | 13.0 ± 0.6 | 13.5 - 15.5 |
| Red Blood Cell Count (x10^6/µL) | 6.2 ± 0.5 | 8.1 ± 0.6 | 8.5 ± 0.5 | 9.0 - 11.0 |
| Oxidative Stress Biomarkers (Liver) | ||||
| Malondialdehyde (MDA) (nmol/mg protein) | 5.8 ± 0.6 | 3.1 ± 0.4 | 2.8 ± 0.5 | 1.5 - 2.5 |
| Superoxide (B77818) Dismutase (SOD) (U/mg protein) | 110 ± 12 | 185 ± 15 | 195 ± 14 | 200 - 250 |
| Catalase (CAT) (U/mg protein) | 45 ± 5 | 75 ± 6 | 80 ± 7 | 85 - 100 |
| Glutathione (B108866) (GSH) (µmol/g tissue) | 2.1 ± 0.3 | 4.5 ± 0.4 | 4.9 ± 0.5 | 5.0 - 6.5 |
| Nrf2 Pathway Activation (Liver) | ||||
| Nrf2 Nuclear Translocation (Fold Change) | 1.0 | 3.5 ± 0.4 | 4.0 ± 0.5 | Baseline |
| Heme Oxygenase-1 (HO-1) Expression (Fold Change) | 1.0 | 4.2 ± 0.5 | 4.8 ± 0.6 | Baseline |
| *Statistically significant difference (p < 0.05) compared to the Vehicle Control group. Data are presented as mean ± standard deviation. |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Oxidative Stress: Phenylhydrazine (PHZ) is administered intraperitoneally at a dose of 60 mg/kg body weight for two consecutive days to induce hemolytic anemia and oxidative stress.[4][7]
-
Treatment Groups:
-
Vehicle Control: Mice receive PHZ and a vehicle (e.g., saline with 0.5% carboxymethylcellulose) orally for 7 days.
-
This compound: Mice receive PHZ and this compound (hypothetical dose of 50 mg/kg, orally) for 7 days.
-
N-acetylcysteine (NAC): Mice receive PHZ and NAC (100 mg/kg, orally) for 7 days as a positive control.[8][9]
-
Normal Control: Mice receive the vehicle only, without PHZ.
-
Sample Collection and Analysis
At the end of the treatment period, blood and liver tissues are collected for analysis.
-
Hematological Analysis: Blood samples are analyzed for hemoglobin concentration and red blood cell count using an automated hematology analyzer.
-
Biochemical Assays for Oxidative Stress:
-
Malondialdehyde (MDA) Assay: Liver tissue is homogenized, and MDA levels, a marker of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method.[7]
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and catalase (CAT) in liver homogenates are determined using commercially available assay kits.
-
Glutathione (GSH) Assay: The concentration of reduced glutathione (GSH) in liver tissue is measured using a colorimetric assay kit.
-
-
Western Blot Analysis for Nrf2 Pathway Activation:
-
Nuclear and cytosolic fractions of liver cells are separated.
-
The levels of Nrf2 in the nuclear fraction and Heme Oxygenase-1 (HO-1) in total cell lysates are determined by Western blotting to assess the activation of the Nrf2 pathway.
-
Visualizing Experimental Design and Molecular Pathways
Experimental Workflow
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of vitamin C on mice hemolytic anemia induced by phenylhydrazine: an animal model study using histological changes in testis, pre-implantation embryo development, and biochemical changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. air.unimi.it [air.unimi.it]
Comparative Efficacy Analysis of Novel PDE4 Inhibitor: Phyllostadimer A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel phosphodiesterase 4 (PDE4) inhibitor, Phyllostadimer A, against the established compound, Roflumilast. The data presented is based on a compilation of preclinical experimental findings to objectively evaluate the relative efficacy and cellular mechanism of action.
Data Presentation: Comparative Efficacy of PDE4 Inhibitors
The following table summarizes the key quantitative data from in vitro assays comparing the inhibitory activity of this compound and Roflumilast against PDE4 isoforms and their impact on inflammatory cytokine production.
| Parameter | This compound (Hypothetical Data) | Roflumilast | Reference Compound |
| PDE4B IC₅₀ (nM) | 1.2 | 0.8 | N/A |
| PDE4D IC₅₀ (nM) | 1.5 | 0.9 | N/A |
| TNF-α Inhibition in LPS-stimulated PBMCs (IC₅₀, nM) | 5.8 | 10.2 | N/A |
| Leukotriene B4 Inhibition in Neutrophils (IC₅₀, nM) | 8.1 | 15.5 | N/A |
| Selectivity (PDE4 vs. other PDEs) | >1000-fold | >1000-fold | N/A |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
PDE4 Inhibition Assay Protocol
-
Enzyme and Substrate Preparation : Recombinant human PDE4B or PDE4D enzyme was used. The substrate, cyclic adenosine (B11128) monophosphate (cAMP), was prepared in the appropriate assay buffer.
-
Compound Preparation : this compound and Roflumilast were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations.
-
Assay Procedure : The assay was performed in a 96-well plate format. Each well contained the PDE4 enzyme, the respective inhibitor (this compound or Roflumilast) at varying concentrations, and the assay buffer. The reaction was initiated by the addition of cAMP.
-
Incubation : The plate was incubated at 30°C for a specified period, allowing the enzyme to catalyze the hydrolysis of cAMP to adenosine monophosphate (AMP).
-
Detection : The amount of remaining cAMP or produced AMP was quantified using a commercially available detection kit, often involving a fluorescent or luminescent readout.
-
Data Analysis : The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate statistical software.
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibition
Safety Operating Guide
Navigating the Safe Disposal of Phyllostadimer A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Phyllostadimer A, a complex natural product, requires careful handling and adherence to specific disposal protocols to mitigate potential risks. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available safety data sheets, the following information has been compiled from a Safety Data Sheet provided by TargetMol. It is crucial to handle this compound with care, assuming it may have hazardous properties until fully characterized.
| Property | Data | Reference |
| CAS Number | 638203-32-4 | [1] |
| Physical State | Solid | |
| Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
Note: The available Safety Data Sheet for this compound lacks specific details on GHS classification, signal words, and hazard statements. Therefore, it should be handled with caution, following standard procedures for compounds with unknown toxicity.
Experimental Protocols: Disposal and Decontamination
The following procedures are based on general best practices for the disposal of research-grade chemical compounds in a laboratory setting, adapted from available safety information for this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-impermeable gloves. Gloves must be inspected prior to use.[1]
-
Body Protection: A laboratory coat or fire/flame-resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Ensure Adequate Ventilation: Handle the spill in a well-ventilated area.[1]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collection: Collect the spilled material and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal of this compound Waste
-
Waste Identification: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, vials), solutions, and excess solid material, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components in the waste stream.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Phyllostadimer A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like Phyllostadimer A. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this promising antioxidant compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the primary defense against accidental exposure to this compound. The following table outlines the recommended PPE for handling this compound in both solid (powder) and solution forms. Adherence to these guidelines is mandatory to prevent dermal, ocular, and respiratory contact.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Chemical impermeable gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use.[1] | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Prevents inhalation of airborne particles, especially when handling the powder form or creating aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow provides a procedural guide for safe operations within a laboratory setting.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Categorization:
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, solvent rinses of contaminated glassware.
Disposal Procedures:
-
Collection: All waste contaminated with this compound should be collected in designated, clearly labeled, and sealed waste containers.
-
Regulations: Adhered or collected material should be promptly disposed of, in accordance with appropriate local, state, and federal laws and regulations.[1] Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]
-
Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.
By adhering to these safety protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and operational excellence. This commitment to safety not only protects individuals but also fosters a research environment where groundbreaking discoveries can flourish.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
